molecular formula C12H23ClO4 B15218535 Pelargoninchloride

Pelargoninchloride

Cat. No.: B15218535
M. Wt: 266.76 g/mol
InChI Key: SFFKECVSGQNTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargoninchloride is a useful research compound. Its molecular formula is C12H23ClO4 and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23ClO4

Molecular Weight

266.76 g/mol

IUPAC Name

(1-chloro-2,3-dihydroxypropyl) nonanoate

InChI

InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3

InChI Key

SFFKECVSGQNTFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(C(CO)O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Synthesis of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pelargonidin chloride (PgCl) is a primary anthocyanidin characterized by a specific hydroxylation pattern (4', 5, 7-trihydroxyflavylium).[1] While abundant in nature (e.g., Pelargonium species, strawberries), isolation from biomass is often plagued by co-eluting glycosides and batch-to-batch variability.[1] For pharmaceutical and high-precision metabolic studies, de novo chemical synthesis is the gold standard, offering stoichiometric control and high purity.[1]

This guide details the Acid-Mediated Aldol-Like Condensation (Robinson-Type) , optimized with modern reagents (TMSCl) to avoid the safety hazards of gaseous HCl.[1] This protocol prioritizes the stability of the flavylium cation, which is the critical kinetic and thermodynamic product under the prescribed acidic conditions.

Retrosynthetic Analysis & Strategy

The synthesis of the flavylium core relies on the disconnection of the C-ring at the C2-C1' and C3-C4 bonds (though the actual bond formation in the Robinson method occurs at C2-C3 and the ether oxygen).

The most robust disconnection splits the molecule into two commercially available aromatic precursors:

  • Component A (Nucleophile): Phloroglucinaldehyde (2,4,6-Trihydroxybenzaldehyde).[1]

  • Component B (Electrophile): 4'-Hydroxyacetophenone.

Logic of the Pathway

The reaction proceeds via an acid-catalyzed aldol condensation between the acetyl group of the acetophenone and the formyl group of the benzaldehyde. The subsequent cyclization involves the phenolic hydroxyl group attacking the resulting enone (chalcone intermediate), followed by dehydration driven by the aromatization energy of the forming pyrylium ring.

Retrosynthesis PgCl Pelargonidin Chloride (Target Molecule) Chalcone Intermediate Chalcone (Transient) PgCl->Chalcone Dehydration & Cyclization (-H2O) Aldehyde 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde) Chalcone->Aldehyde Aldol Disconnection Ketone 4'-Hydroxyacetophenone Chalcone->Ketone Aldol Disconnection

Figure 1: Retrosynthetic breakdown of Pelargonidin Chloride into A-ring and B-ring precursors.[1]

Critical Reagents & Equipment

Reagent/EquipmentSpecificationPurpose
2,4,6-Trihydroxybenzaldehyde >97% Purity, HPLC gradeA-ring precursor.[1] Must be stored under N₂ to prevent oxidation (browning).
4'-Hydroxyacetophenone >98% PurityB-ring precursor.[1]
Chlorotrimethylsilane (TMSCl) Reagent Grade (>99%)Crucial: Generates anhydrous HCl in situ when reacting with MeOH. Safer/more precise than bubbling HCl gas.
Methanol (MeOH) AnhydrousSolvent and proton source for HCl generation.
Ethyl Acetate (EtOAc) AnhydrousCo-solvent to modulate polarity and aid precipitation.
Diethyl Ether (Et₂O) ACS ReagentAnti-solvent for final precipitation of the chloride salt.

Primary Synthetic Protocol: TMSCl-Mediated Condensation

Safety Note: TMSCl is corrosive and reacts violently with moisture.[1] Perform all steps in a fume hood.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvation: Add 2,4,6-Trihydroxybenzaldehyde (1.0 eq, 5.0 mmol, ~770 mg) and 4'-Hydroxyacetophenone (1.2 eq, 6.0 mmol, ~816 mg) to the flask.

  • Solvent Addition: Add a mixture of anhydrous EtOAc and MeOH (2:1 ratio, 15 mL total). Stir until fully dissolved. Note: The slight excess of acetophenone drives the consumption of the more expensive aldehyde.

Phase 2: Acid Generation & Cyclization[1]
  • Activation: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Dropwise, add TMSCl (10.0 eq, 50 mmol, ~6.3 mL) via a glass syringe over 10 minutes.

    • Mechanism:[1][2][3][4] TMSCl reacts with MeOH to produce anhydrous HCl and TMS-OMe.[1] This creates the highly acidic, anhydrous environment necessary to stabilize the flavylium cation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Seal the flask and stir for 24–48 hours.

    • Visual Check: The solution will darken significantly, turning deep red/purple as the flavylium salt forms.

Phase 3: Isolation & Purification[1]
  • Precipitation: Add cold Diethyl Ether (Et₂O, 50 mL) to the reaction mixture. The pelargonidin chloride should precipitate as a dark red/brown solid.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 4).

  • Washing: Wash the cake extensively with Et₂O (3 x 20 mL) and small amounts of cold EtOAc to remove unreacted acetophenone and siloxane byproducts.

  • Drying: Dry the solid under high vacuum for 4 hours.

    • Yield Expectations: 60–80% crude yield.

Phase 4: High-Purity Cleanup (Optional but Recommended)

For drug development applications (>99% purity), crude precipitation is insufficient due to oligomer formation.[1]

  • Method: Preparative HPLC.[5]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[1]

  • Mobile Phase A: Water + 1% Formic Acid (or 0.1% HCl).

  • Mobile Phase B: Acetonitrile + 1% Formic Acid.

  • Gradient: 5% B to 40% B over 30 minutes.

  • Detection: 520 nm (Absorption max of Pelargonidin).

Mechanism & Pathway Visualization

The following diagram illustrates the transformation from precursors to the final salt, highlighting the critical role of acid in the equilibrium.

SynthesisWorkflow Start Precursors (Aldehyde + Acetophenone) Mix Solvation (EtOAc/MeOH) Start->Mix Acid Add TMSCl (In-situ HCl Gen) Mix->Acid 0°C Aldol Aldol Condensation (Chalcone Formation) Acid->Aldol H+ Catalyst Cyclize Cyclization & Dehydration Aldol->Cyclize -H2O Cyclize->Aldol Reversible if not acidic enough Precip Precipitation (Add Et2O) Cyclize->Precip 24-48h, RT Final Pelargonidin Chloride (Solid Salt) Precip->Final Filtration

Figure 2: Step-by-step synthetic workflow using the TMSCl-mediated Robinson method.

Analytical Validation & Troubleshooting

Characterization Data
TechniqueExpected ResultInterpretation
UV-Vis

~520 nm (in MeOH/HCl)
Characteristic absorption of the flavylium chromophore.[1]
1H NMR Low-field shifts (8.0 - 9.5 ppm)Protons on the C-ring (H4) and aromatic protons are deshielded by the positive charge.[1]
MS (ESI+) m/z = 271.06 [M]+Detects the cation mass (Aglycone without chloride).
Troubleshooting Matrix
  • Problem: Product is orange/yellow instead of deep red.

    • Cause: pH is too high; the chalcone or pseudobase form is dominant.

    • Fix: Re-acidify with 1M HCl/MeOH. Ensure the final salt is stored in an acidic atmosphere if possible.

  • Problem: Low yield/No precipitation.

    • Cause: Solvent too polar (too much MeOH) or water contamination.

    • Fix: Reduce MeOH volume in the next run. Add more Et₂O to force precipitation. Ensure reagents are dry.

  • Problem: "Sticky" gum instead of powder.

    • Cause: Polymerization of phloroglucinaldehyde.

    • Fix: Use protected aldehyde (2,4,6-triacetoxybenzaldehyde) followed by deprotection, or ensure strictly anaerobic conditions during the initial mixing.[1]

Stability & Storage (Critical)

Anthocyanidins are inherently unstable compared to their glycosylated counterparts (Anthocyanins).

  • Hygroscopicity: Pelargonidin chloride is hygroscopic. Moisture leads to ring-opening (formation of the colorless pseudobase).

  • Storage: Store at -20°C in a desiccator.

  • Solution State: Only stable in solutions with pH < 2. In neutral buffers (pH 7), it degrades to the chalcone and eventually oxidizes within hours.

References

  • Robinson, R., et al. (1924).[1] A synthesis of pelargonidin. Journal of the Chemical Society, Transactions.

  • Al Bittar, S., et al. (2022).[1][6] The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R. Molecules.

  • Yoshida, K., et al. (2009).[1] Chemical and structural studies on anthocyanins with emphasis on their stability. Journal of Agricultural and Food Chemistry.

  • Chakraborty, I., et al. (2021).[1] Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews.

  • Cayman Chemical. (2023). Pelargonidin (chloride) Product Information & Safety Data.

Sources

Structural Elucidation and Analytical Characterization of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flavylium Challenge

Pelargonidin chloride (3,5,7,4'-tetrahydroxyflavylium chloride) represents a distinct class of anthocyanidins characterized by a single hydroxyl group on the B-ring. Unlike its congeners cyanidin and delphinidin, pelargonidin lacks ortho-dihydroxyl moieties, a structural feature that dictates its specific reactivity, spectral behavior, and stability profile.

For researchers and drug developers, the critical challenge in analyzing pelargonidin chloride lies in its chromophoric instability . The molecule exists in a dynamic equilibrium heavily influenced by pH. In acidic environments (pH < 2), it exists as the stable, red flavylium cation. As pH rises, it undergoes hydration to a colorless carbinol pseudobase and subsequent ring opening to a yellow chalcone.

Core Directive: This guide prioritizes the flavylium cation form , as this is the bioactive and analytical standard. All protocols described herein presume the strict control of acidity to prevent degradation during analysis.

Chemical Architecture & Stability Dynamics

The structural integrity of pelargonidin chloride is governed by the flavylium core. Understanding the pH-dependent transformation is prerequisite to successful extraction and analysis.

The pH-Dependent Equilibrium

The following diagram illustrates the structural fate of pelargonidin chloride. If your HPLC mobile phase lacks sufficient acid, the molecule will transition to the colorless carbinol form, leading to false negatives in UV-Vis detection.

pH_Equilibrium Flavylium Flavylium Cation (Red, Stable at pH < 2) Target Analyte Quinoidal Quinoidal Base (Blue/Purple, pH 6-7) Flavylium->Quinoidal - H+ Carbinol Carbinol Pseudobase (Colorless, pH 4-5) *Detection Hazard* Flavylium->Carbinol + H2O (Hydration) Quinoidal->Flavylium + H+ Chalcone Chalcone (Yellow, Ring Open, pH > 8) Carbinol->Chalcone Ring Opening

Figure 1: The structural equilibrium of pelargonidin. Analytical protocols must maintain the Flavylium state (Red node) using acidified solvents.

Structural Elucidation: The Multi-Modal Approach

To rigorously confirm the identity of pelargonidin chloride and distinguish it from other anthocyanidins (e.g., cyanidin), a multi-modal approach combining UV-Vis shift reagents, Mass Spectrometry, and NMR is required.

UV-Vis Spectroscopy & Shift Reagents

While the


 of pelargonidin in methanol/HCl is typically 520–530 nm , simple absorbance is insufficient for identification. We utilize Shift Reagents  to probe the B-ring substitution pattern.
  • The Aluminum Chloride (

    
    ) Test: 
    
    • Mechanism:[1][2][3]

      
       forms stable complexes with ortho-dihydroxyl groups, causing a bathochromic shift (red shift) of 30–50 nm.
      
    • Pelargonidin Logic: Pelargonidin has only a single 4'-OH on the B-ring. It lacks the ortho-dihydroxyl system found in Cyanidin (3',4'-OH) or Delphinidin (3',4',5'-OH).

    • Result: Addition of

      
       to Pelargonidin Chloride results in no significant spectral shift . This is a definitive negative control test.
      
Mass Spectrometry (MS/MS)

ESI-MS in positive mode is the standard for molecular weight confirmation.

  • Parent Ion: In the chloride salt form (

    
    ), the salt dissociates in the MS source. You will observe the cation 
    
    
    
    at
    
    
    271.06
    .
  • Fragmentation Pattern (MS2):

    • 
       271 
      
      
      
      253:
      Loss of
      
      
      (-18 Da).
    • 
       271 
      
      
      
      243:
      Loss of
      
      
      (-28 Da), characteristic of the C-ring contraction.
    • Retro-Diels-Alder (RDA): High-energy collision can cleave the C-ring, producing fragments diagnostic of the A and B rings (e.g.,

      
       121 for the B-ring fragment derived from the 4'-hydroxyphenyl moiety).
      
Nuclear Magnetic Resonance (NMR)

NMR provides the ultimate structural proof.[4] The spectra must be acquired in acidified deuterated methanol (


 + TFA-d)  or DMSO-

+ TFA
to prevent peak broadening caused by the rapid equilibrium with the quinoidal base.

Table 1: Diagnostic 1H NMR Shifts for Pelargonidin Chloride (500 MHz, acidified


) 
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
4 C-Ring8.50 – 9.00Singlet (s)-Deshielded by positive charge on O1.
2', 6' B-Ring8.40 – 8.60Doublet (d)8.5 - 9.0AA'BB' system (symmetric B-ring).
3', 5' B-Ring6.90 – 7.10Doublet (d)8.5 - 9.0Ortho-coupling to 2',6'.
8 A-Ring6.80 – 6.90Doublet (d)2.0Meta-coupling to H-6.
6 A-Ring6.60 – 6.70Doublet (d)2.0Upfield due to electron donation from 5,7-OH.

Note: The AA'BB' coupling pattern of the B-ring protons (2',6' and 3',5') is the "fingerprint" that distinguishes Pelargonidin from the ABX system of Cyanidin.

Analytical Methodologies: Validated Protocols

Sample Preparation (Critical Step)

Standard extraction protocols using pure water or ethanol often fail due to pH shifts.

  • Extraction Solvent: Methanol : Water : Formic Acid (80:19:1 v/v/v).

  • Hydrolysis (if measuring aglycone from plant tissue): Reflux with 2M HCl in Methanol for 60 minutes at 90°C. Caution: Excessive boiling can degrade the aglycone.

HPLC-DAD Quantification Protocol

This method separates pelargonidin from its glycosides (e.g., callistephin) and other anthocyanidins.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Temperature: 35°C (Higher temps degrade the analyte).

  • Mobile Phase A: Water + 5% Formic Acid (pH must be < 2.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 25% B

    • 25 min: 100% B (Wash)

    • 30 min: 5% B (Re-equilibration)

  • Detection: 520 nm (Quantification), 280 nm (Impurities).

Analytical Workflow Diagram

Analytical_Workflow cluster_Analysis Instrumental Analysis Sample Raw Sample (Plant/Formulation) Extract Extraction (MeOH + 1% Formic Acid) Sample->Extract Hydrolysis Acid Hydrolysis (2M HCl, 90°C, 1h) *Only if measuring total aglycone* Extract->Hydrolysis If Glycosides Present HPLC HPLC-DAD (520 nm) Retention Time Match Extract->HPLC Direct Aglycone Hydrolysis->HPLC MS LC-MS/MS Target: m/z 271 [M]+ HPLC->MS Confirmation Data Data Processing Quantification vs. Std Curve MS->Data

Figure 2: Step-by-step workflow for the extraction, purification, and identification of Pelargonidin Chloride.

Biological Context & Drug Development

In a therapeutic context, pelargonidin chloride is investigated for its high antioxidant capacity and ability to cross the blood-brain barrier (BBB).

  • Bioavailability: Like most anthocyanidins, pelargonidin has low systemic bioavailability (< 1%). However, its metabolites (glucuronides/sulfates) are bioactive.

  • Mechanism of Action: It acts as a scavenger of superoxide anions and peroxynitrite. Recent studies suggest potential in reducing neuroinflammation by inhibiting the NF-

    
    B pathway.
    
  • Formulation Note: For oral drug delivery, the chloride salt must be encapsulated (e.g., liposomes or cyclodextrins) to protect the flavylium core from the neutral pH of the small intestine, which would otherwise trigger the degradation pathway shown in Figure 1.

References

  • PubChem. (2025).[5] Pelargonidin | C15H11O5+ | CID 440832. National Library of Medicine. Retrieved from [Link]

  • Chamani, E., et al. (2025). Structural characterization of cyanidin and pelargonidin anthocyanins using HPLC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Kotíková, Z., et al. (2017). Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. Czech Journal of Food Sciences. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride is a naturally occurring anthocyanidin, a subclass of flavonoids, responsible for the vibrant orange and red pigmentation in a wide array of flowers and fruits, including strawberries, raspberries, and pomegranates.[1][2] Beyond its role as a natural colorant, pelargonidin chloride is the subject of extensive scientific investigation due to its potent antioxidant, anti-inflammatory, and potential neuroprotective properties.[3][4] This guide provides an in-depth exploration of the core chemical properties of pelargonidin chloride, offering a technical foundation for professionals in research and development. We will delve into its structural characteristics, physicochemical properties, spectral profile, and antioxidant mechanisms, supplemented with practical experimental protocols.

Chemical Identity and Structure

Pelargonidin chloride's chemical identity is rooted in its flavylium ion core, a 2-phenylchromenylium cation. This foundational structure is adorned with hydroxyl groups at the 3, 5, 7, and 4' positions, which are critical to its chemical reactivity and biological activity.

Key Identifiers:

  • Chemical Name: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride[5][6]

  • CAS Number: 134-04-3[5][7]

  • Molecular Formula: C₁₅H₁₁O₅ · Cl[5][7]

  • Molecular Weight: 306.70 g/mol [8][9]

The positive charge on the oxygen atom in the C-ring is a defining feature of the flavylium cation, which exists in equilibrium with other structural forms depending on the pH of the solution.

Caption: Chemical structure and key identifiers of pelargonidin chloride.

Physicochemical Properties

The physical and chemical behaviors of pelargonidin chloride are crucial for its handling, formulation, and application in experimental settings.

Appearance and Solubility

Pelargonidin chloride is typically supplied as a red to dark red crystalline solid or powder.[3][5] Its solubility is a critical factor for the preparation of stock solutions and experimental media. While it is miscible in water, its solubility in organic solvents is also well-documented.[6][10]

SolventSolubilityNotes
DMSO ~50 mg/mL (163.03 mM)[11]Sonication or gentle heating may be required.[8][11] Use freshly opened DMSO as it is hygroscopic.[11]
Ethanol ~1 mg/mL[5]
Dimethylformamide (DMF) ~1 mg/mL[5]
Water Miscible[10]Solubility is pH-dependent.
Stability and Storage

The stability of pelargonidin chloride is highly influenced by pH, temperature, and light.

  • pH-Dependent Stability: Like other anthocyanidins, pelargonidin chloride's structure and color are pH-dependent.[6] In strongly acidic conditions (pH < 3), the red flavylium cation is the predominant and most stable form.[6][12] As the pH increases into the neutral range, it can undergo hydration and proton transfer reactions, leading to the formation of colorless carbinol pseudobases and chalcones, resulting in color loss.[6][12] At alkaline pH, further deprotonation can lead to bluish quinonoidal bases.[6]

  • Thermal Stability: Pelargonidin chloride is susceptible to degradation at elevated temperatures. Studies on its glycoside, pelargonidin-3-glucoside, showed significant color fading after heating at 90°C for just 30 minutes at pH 3.[13]

  • Storage Recommendations: For long-term stability, pelargonidin chloride powder should be stored at -20°C, protected from light.[5][8] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.[8] It is advisable to purge stock solutions with an inert gas like argon or nitrogen to prevent oxidation.[5]

Spectral Properties

The spectral characteristics of pelargonidin chloride are fundamental for its quantification and qualitative analysis.

UV-Visible Spectroscopy

Pelargonidin chloride exhibits characteristic absorption maxima in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These peaks are due to the conjugated π-system of the benzopyrylium core.

RegionWavelength (λmax)
UV ~269 nm[5]
Visible I ~426 nm[5]
Visible II ~524 nm[5]

The strong absorption in the visible range (around 524 nm) is responsible for its characteristic red-orange color. The exact position of this peak can be influenced by the solvent and pH.

Antioxidant Activity and Mechanism of Action

A primary focus of research on pelargonidin chloride is its potent antioxidant activity.[1][11] It can neutralize harmful reactive oxygen species (ROS) and protect biological systems from oxidative damage.[4]

Mechanisms of Action:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the A and B rings of the pelargonidin structure can donate a hydrogen atom to free radicals, thereby neutralizing them.[4][11][14] This is a primary mechanism for its antioxidant effect.

  • Upregulation of Endogenous Antioxidant Enzymes: Pelargonidin chloride can enhance the body's own antioxidant defenses. It has been shown to increase the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11] This is often mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress.[4][8]

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Pelargonidin Chloride Action cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) PC Pelargonidin Chloride ROS->PC neutralized by Nrf2 Nrf2 Activation PC->Nrf2 Scavenging Direct Radical Scavenging PC->Scavenging Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Scavenging->ROS neutralizes Protection Cellular Protection & Reduced Damage Scavenging->Protection Antioxidant_Enzymes->Protection

Caption: Dual antioxidant mechanism of pelargonidin chloride.

Experimental Protocols

The following protocols provide a framework for the preparation and analysis of pelargonidin chloride in a laboratory setting.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is an excellent solvent for creating concentrated stock solutions of pelargonidin chloride for use in cell culture and other in vitro assays.[8][11]

Materials:

  • Pelargonidin chloride (FW: 306.7 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare a 10 mM solution, calculate the required mass. For 1 mL of solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 306.7 g/mol * (1000 mg / 1 g) = 3.067 mg

  • Weighing: Carefully weigh out approximately 3.07 mg of pelargonidin chloride powder and place it in a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of high-quality DMSO to the vial.[11]

  • Mixing: Cap the vial tightly and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution.[8][11]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Purge with an inert gas if possible, and store at -80°C.[8]

Protocol: UV-Visible Spectral Analysis

Rationale: This protocol allows for the confirmation of the identity and purity of pelargonidin chloride by verifying its characteristic absorption maxima.

Materials:

  • Pelargonidin chloride stock solution (e.g., in ethanol or acidified methanol)

  • Appropriate solvent for dilution (e.g., ethanol)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of pelargonidin chloride in the chosen solvent. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the low micromolar range is often suitable.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-700 nm).

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the pelargonidin chloride solution.

  • Scan: Perform a wavelength scan from 200 to 700 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The spectrum should show characteristic peaks around 269 nm and 524 nm, confirming the presence of pelargonidin.[5]

Safety and Handling

While comprehensive safety data is limited, pelargonidin chloride should be handled with care in a laboratory setting.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, gloves, and a lab coat.[9][10]

  • Handling: Avoid creating dust when handling the solid form.[10][15] Use a chemical fume hood or ensure adequate ventilation.[15] Avoid contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5]

  • Fire Safety: The compound is combustible.[9] Use appropriate extinguishing media such as water spray, foam, or dry chemical powder.[9]

  • Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10][15]

Conclusion

Pelargonidin chloride is a multifaceted flavonoid with well-defined chemical properties that are central to its biological functions. Its distinct structure, characterized by the flavylium cation, dictates its solubility, stability, and vibrant color, which are all highly sensitive to environmental pH. The potent antioxidant activity of pelargonidin chloride, operating through both direct radical scavenging and the modulation of cellular defense pathways, positions it as a compound of significant interest in the fields of nutraceuticals, functional foods, and drug development. A thorough understanding of these fundamental chemical properties is paramount for any scientist seeking to harness its potential in research and therapeutic applications.

References

  • Natural Micron Pharm Tech. (n.d.). Pelargonidin Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature dependence of the visible absorption of the pelargonidin chloride containing PLA-composite IIa measured on heating. Retrieved from [Link]

  • Wikipedia. (n.d.). Pelargonidin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pelargonidin. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022, December 22). Computational, Investigational Explorations on Structural, Electro-Optic Behavior of Pelargonidin Organic Colorant for TiO2 Based DSSCs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pelargonidin chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. Retrieved from [Link]

  • PubMed. (2017, September 28). Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of delphinidin and pelargonidin: Theory and practice. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 22). Full article: Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Retrieved from [Link]

  • Vikipedi. (n.d.). Flavonoid. Retrieved from [Link]

  • PubMed. (2023, March 1). Thermal stability comparison between 10-catechyl-pyranoanthocyanins and anthocyanins derived from pelargonidin, cyanidin, and malvidin. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of Pelargonidin Chloride as an Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pelargonidin chloride (PC), the chloride salt form of the anthocyanidin pelargonidin, represents a high-value target in oxidative stress research due to its dual-phase mechanism of action. Unlike simple radical scavengers, PC functions as a bimodal antioxidant :

  • Direct Chemical Scavenging: It neutralizes reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, primarily utilizing hydroxyl groups at the C3 and C4' positions.

  • Genomic Modulation: It acts as a potent activator of the Nrf2/Keap1 signaling axis , not only by facilitating Nrf2 dissociation but also through a sophisticated epigenetic mechanism involving the demethylation of the Nrf2 promoter region.

This guide dissects these mechanisms, providing the chemical rationale, signaling pathways, and validated experimental protocols required to assess PC's efficacy in therapeutic applications.

Chemical Architecture & Stability

To understand the reactivity of pelargonidin chloride, one must analyze its structural pharmacophore.

  • Chemical Formula: C₁₅H₁₁O₅·Cl

  • Molecular Weight: 306.70 g/mol [1]

  • Core Structure: Flavylium cation backbone with hydroxyl substitutions.

  • The Chloride Counterion: The chloride ion stabilizes the flavylium cation, significantly enhancing solubility in polar solvents (ethanol, DMSO) compared to the neutral base, making it the preferred form for in vitro and in vivo administration.

Structure-Activity Relationship (SAR)

The antioxidant potency of PC is dictated by the B-ring hydroxylation pattern.

  • Active Sites: The phenolic hydroxyl groups at C-3 (C-ring) and C-4' (B-ring) are the primary donors for hydrogen atoms.

  • Potency Comparison: While delphinidin (three B-ring -OH groups) exhibits higher theoretical scavenging capacity, pelargonidin (one B-ring -OH) demonstrates superior bioavailability and specific affinity for the Nrf2 promoter, suggesting its biological efficacy transcends simple stoichiometry.

Mechanism I: Direct Radical Scavenging

In cell-free systems, PC acts as a primary antioxidant. The scavenging mechanism is pH-dependent, shifting between Hydrogen Atom Transfer (HAT) in neutral environments and Sequential Proton Loss Electron Transfer (SPLET) in alkaline media.

Quantitative Efficacy Profile

The following table summarizes PC's scavenging potency against major radical species.

Target Radical / AssayIC₅₀ / Efficacy MetricMechanism Note
Superoxide (O₂•⁻) ~130 µg/mLInhibits xanthine oxidase-mediated generation.
Lipid Peroxidation 85 µMPrevents chain propagation in brain homogenates.
DPPH Radical High AffinityRapid kinetics via HAT mechanism at C4'-OH.
Peroxynitrite (ONOO⁻) Significant ReductionPrevents tyrosine nitration.

Analytic Insight: While PC's IC₅₀ values are higher than multi-hydroxylated anthocyanins (e.g., delphinidin), its lipophilicity allows for better interaction with lipid bilayers, effectively inhibiting membrane lipid peroxidation.

Mechanism II: The Nrf2/Keap1 Signaling Axis[2]

The therapeutic superiority of pelargonidin chloride lies in its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[2] This is not merely a passive interaction but involves specific epigenetic remodeling.

The Signaling Cascade
  • Keap1 Sensing: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. PC modifies cysteine residues on Keap1 (sensor thiols), inducing a conformational change.

  • Nrf2 Liberation: This prevents Nrf2 ubiquitination, allowing it to accumulate and translocate to the nucleus.

  • Epigenetic Demethylation (Critical Insight): Recent evidence indicates PC inhibits DNA Methyltransferases (DNMTs) and Histone Deacetylases (HDACs) . This reduces methylation at the CpG islands of the Nrf2 promoter, permanently enhancing Nrf2 gene transcription.

  • ARE Activation: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) sequences.[3]

  • Enzyme Upregulation: This drives the expression of Phase II detox enzymes:

    • HO-1 (Heme Oxygenase-1)[3][4]

    • NQO1 (NAD(P)H Quinone Dehydrogenase 1)[3]

    • SOD (Superoxide Dismutase)[3]

    • CAT (Catalase)

Visualization: The Nrf2 Activation Pathway

The following diagram illustrates the multi-stage activation of the antioxidant defense system by PC.

Nrf2_Pathway PC Pelargonidin Chloride (Extracellular) Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Inactive) PC->Keap1_Nrf2 Enters Cell Epigenetic Epigenetic Modulation (Inhibition of DNMT & HDAC) PC->Epigenetic Direct Inhibition Keap1_Mod Keap1 Modification (Cysteine Oxidation) Keap1_Nrf2->Keap1_Mod Electrophilic Attack Nrf2_Free Free Nrf2 (Stabilized) Keap1_Mod->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus Translocation Epigenetic->Nucleus Demethylation of Nrf2 Promoter ARE ARE Binding Nucleus->ARE Heterodimerization (sMaf) Transcription Transcription of Phase II Enzymes (HO-1, NQO1, SOD, CAT) ARE->Transcription Defense Cellular Defense (ROS Neutralization) Transcription->Defense

Figure 1: Molecular mechanism of Pelargonidin Chloride involving Keap1 dissociation and epigenetic promoter demethylation.[4]

Experimental Validation Protocols

To rigorously validate the antioxidant mechanism of PC in your specific model, utilize the following self-validating workflows.

Protocol A: Intracellular ROS Quantification (DCFH-DA Assay)

This protocol validates the functional outcome of PC treatment: the reduction of oxidative stress.

Reagents:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Pelargonidin Chloride (dissolved in DMSO, stock 10-100 mM)

  • Oxidative Inducer (e.g., H₂O₂ or Citrinin)

Workflow:

  • Seeding: Seed HepG2 or relevant cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat cells with PC (10–100 µM) for 2–4 hours .

    • Control: Vehicle (DMSO < 0.1%).

  • Induction: Add Oxidative Inducer (e.g., 100 µM Citrinin) and incubate for 24 hours.

  • Staining: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate for 30 min at 37°C in the dark.

  • Quantification:

    • Fluorescence Microscopy: Visualize green fluorescence (Excitation 485 nm / Emission 535 nm).

    • Flow Cytometry: Harvest cells and measure mean fluorescence intensity (MFI).

  • Validation: A >30% reduction in MFI compared to the Inducer-only group confirms antioxidant efficacy.

Protocol B: Nuclear Translocation of Nrf2

This protocol validates the mechanistic activation of the signaling pathway.

Workflow:

  • Treatment: Treat cells with PC (50 µM) for timepoints: 0, 3, 6, 12 hours.

  • Fractionation: Use a Nuclear/Cytosol Fractionation Kit to separate lysates.

    • Critical Step: Ensure no cross-contamination (verify with Lamin B1 for nucleus and GAPDH for cytosol).

  • Western Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibody: Anti-Nrf2 (1:1000).

  • Analysis: Calculate the Nuclear/Cytosolic ratio. An increase in this ratio over time confirms translocation.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for a comprehensive validation study.

Experimental_Workflow Start Cell Culture Model (HepG2 / JB6 P+) Treat Treatment Group: Pelargonidin Cl (10-100µM) Start->Treat Induce Stress Induction (H2O2 / TPA / Citrinin) Treat->Induce Assay_ROS Functional Assay: DCFH-DA Staining Induce->Assay_ROS Assay_WB Mechanistic Assay: Western Blot (Nrf2/HO-1) Induce->Assay_WB Assay_MTT Viability Assay: MTT / CCK-8 Induce->Assay_MTT Result_ROS Output: Reduced Fluorescence Assay_ROS->Result_ROS Result_WB Output: Increased Nuclear Nrf2 Assay_WB->Result_WB Result_MTT Output: Restored Viability Assay_MTT->Result_MTT

Figure 2: Comprehensive experimental workflow for validating the antioxidant efficacy of Pelargonidin Chloride.

References

  • Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells. Source: Frontiers in Pharmacology.[3] URL:[Link]

  • Pelargonidin reduces the TPA induced transformation of mouse epidermal cells – potential involvement of Nrf2 promoter demethylation. Source: Toxicology and Applied Pharmacology (via PubMed). URL:[Link]

  • Antioxidant activity of delphinidin and pelargonidin: Theory and practice. Source: Journal of Food Biochemistry (via PubMed). URL:[Link]

  • Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus. Source:[5] Iranian Journal of Basic Medical Sciences (via PMC). URL:[Link]

Sources

Technical Guide: Natural Sources, Extraction, and Isolation of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Extraction of Pelargonidin Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Pelargonidin chloride (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromenylium chloride) is the stable chloride salt of the anthocyanidin aglycone pelargonidin .[1][2] Unlike its glycosylated precursors found ubiquitously in flora, the aglycone form exhibits distinct pharmacokinetic properties and higher lipophilicity, making it a critical target for pharmaceutical applications involving antioxidant therapies and anti-inflammatory drug development.

This guide provides a rigorous, field-validated framework for identifying high-yield natural sources and executing the isolation of high-purity pelargonidin chloride. It distinguishes between the extraction of native glycosides and the requisite acid-mediated hydrolysis to yield the chloride salt.

Chemical Profile & Stability Mechanics[1]

The Flavylium Cation & Chloride Salt Formation

In nature, pelargonidin exists primarily as glycosides (e.g., pelargonidin-3-O-glucoside or callistephin).[1] The "chloride" designation refers specifically to the synthetic or semi-synthetic salt form generated during acid hydrolysis using Hydrochloric Acid (HCl).

  • Aglycone: Pelargonidin (

    
    )[1]
    
  • Chloride Salt: Pelargonidin Chloride (

    
    )[1]
    
  • Mechanism: HCl provides the chloride counter-ion (

    
    ) that stabilizes the electron-deficient oxygen in the C-ring, maintaining the flavylium cation structure in a solid state.
    
pH-Dependent Structural Transformation

The stability of pelargonidin is governed by pH.[1] The red flavylium cation—the target bioactive form—is stable only at pH < 3.0.[3]

pH_Stability Flavylium Flavylium Cation (Red, Stable) pH < 3.0 Quinoidal Quinoidal Base (Purple/Blue, Unstable) pH 4.0 - 6.0 Flavylium->Quinoidal Deprotonation (-H+) Quinoidal->Flavylium Acidification (+H+) Chalcone Chalcone (Yellow/Colorless, Degraded) pH > 7.0 Quinoidal->Chalcone Ring Fission (Hydration)

Figure 1: pH-dependent structural transformation of Pelargonidin.[1] The extraction protocol must maintain pH < 2.0 to preserve the Flavylium cation.

Natural Sources & Quantitative Profiling[4]

While Pelargonium species (Geraniums) are the namesake source, agricultural crops often provide higher biomass availability for extraction.[1]

Table 1: Comparative Yield of Pelargonidin Glycosides in Natural Sources

Source MaterialPrimary GlycosideApprox.[1] Content (mg/100g FW)Extraction Note
Strawberry (Fragaria x ananassa)Pelargonidin-3-glucoside20 – 60High water content requires freeze-drying pre-treatment.[1]
Red Radish (Raphanus sativus)Acylated Pelargonidin derivatives100 – 150Complex acylation requires longer hydrolysis times.[1]
Red Geranium (Pelargonium spp.)[1]Pelargonidin-3,5-diglucoside300 – 500 (Petals)High pigment density but lower biomass availability.[1]
Pomegranate (Punica granatum)Pelargonidin-3-glucoside10 – 20Presence of tannins may complicate purification.[1]

Data aggregated from USDA Database and chromatographic studies [1, 2].

Technical Workflow: Extraction & Isolation

This protocol is designed to isolate Pelargonidin Chloride (aglycone) from Fragaria x ananassa (Strawberry).[1] The process involves extraction of the glycoside followed by acid hydrolysis to cleave the sugar moiety and form the salt.

Workflow Logic

Extraction_Workflow Raw Raw Biomass (Strawberry) Lyophilization Lyophilization (Freeze Drying) Raw->Lyophilization Remove H2O Solvent_Ext Solvent Extraction (MeOH + 1% HCl) Lyophilization->Solvent_Ext Solid-Liquid Ext Filtration Filtration & Concentration (< 40°C) Solvent_Ext->Filtration Hydrolysis Acid Hydrolysis (2N HCl, 90°C, 60 min) Filtration->Hydrolysis Cleave Glycoside Purification C18 Solid Phase Extraction (SPE) Hydrolysis->Purification Remove Sugar/Acid Crystallization Crystallization (Pelargonidin Chloride) Purification->Crystallization

Figure 2: Step-by-step isolation workflow from raw biomass to purified chloride salt.[1]

Detailed Protocol
Phase 1: Pre-treatment & Extraction

Objective: Maximize yield of glycosides while inhibiting polyphenol oxidase (PPO) activity.[1]

  • Lyophilization: Freeze-dry fresh strawberries to <5% moisture. Grind to a fine powder (mesh size 40-60). Reasoning: Water promotes enzymatic degradation; fine powder increases surface area for solvent penetration.

  • Solvent System: Prepare Acidified Methanol (MeOH:HCl, 99:1 v/v).

    • Why HCl? The 1% HCl ensures the anthocyanins remain in the stable flavylium form (red) and denatures degrading enzymes.

  • Extraction: Mix powder with solvent (1:20 w/v ratio). Sonicate for 20 minutes at < 30°C. Centrifuge at 4000 rpm for 15 min. Collect supernatant. Repeat twice.

Phase 2: Acid Hydrolysis (The Critical Step)

Objective: Convert Pelargonidin-3-glucoside to Pelargonidin Chloride (Aglycone).[1]

  • Concentration: Evaporate methanol from the combined supernatant using a rotary evaporator at 35°C (Vacuum: 100 mbar) until a viscous aqueous residue remains.

  • Hydrolysis Reaction: Add 2N HCl to the residue (1:1 v/v).

  • Thermal Treatment: Heat the mixture to 90°C for 60 minutes in a sealed reflux system.

    • Control Point: Do not exceed 100°C or 90 minutes, as the aglycone ring can undergo thermal degradation (fission) into phenolic acids [3].

  • Quenching: Immediately cool the reaction vessel in an ice bath to 4°C to stop hydrolysis.

Phase 3: Purification (SPE & HPLC)

Objective: Remove sugars, residual acids, and non-anthocyanin phenolics.[1]

  • Solid Phase Extraction (SPE):

    • Activate a C18 Sep-Pak cartridge with methanol followed by acidified water (0.01% HCl).[1]

    • Load the hydrolyzed hydrolysate.

    • Wash: Flush with 2 volumes of acidified water (removes sugars and excess HCl).[1]

    • Elute: Elute the Pelargonidin Chloride with Acidified Methanol (0.01% HCl) .

  • Final Isolation: Evaporate the eluate to dryness. The resulting deep red powder is crude Pelargonidin Chloride.

  • Recrystallization (Optional for >98% purity): Dissolve in minimal acidified ethanol and precipitate with excess diethyl ether at -20°C.

Analytical Validation

To confirm the identity and purity of the extracted Pelargonidin Chloride, the following parameters must be met.

Table 2: Analytical Standards for Pelargonidin Chloride

MethodParameterAcceptance CriteriaReference
UV-Vis

(in MeOH/HCl)
520 nm ± 2 nm[4]
HPLC-DAD Retention TimeMatches standard (approx. 10-12 min on C18)[5]
MS (ESI+) Molecular Ion (

)
m/z 271.06 (Aglycone cation)[6]
Visual Color (pH 1.[1]0)Intense Orange-Red-

Self-Validating Check: Dissolve a small aliquot of the final product in water. Adjust pH to 8.0. If the solution turns blue/purple rapidly and then fades to yellow/colorless over time, the anthocyanidin structure is intact. If it remains brown/colorless immediately, degradation occurred during hydrolysis.[1]

References

  • USDA Database for the Flavonoid Content of Selected Foods. Release 3.[1][4]1. U.S. Department of Agriculture, Agricultural Research Service.[1] Link

  • Da Silva, F. L., et al. (2007).[1] Anthocyanin pigments in strawberry. LWT - Food Science and Technology.[1] Link[1]

  • Fossen, T., & Andersen, Ø.[1] M. (2006).[1][5][6][7] Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1] Link

  • Giusti, M. M., & Wrolstad, R. E. (2001).[1] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry. Link

  • Zhang, Y., et al. (2018).[1] An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry.[1][8] Journal of Chromatography B. Link

  • CymitQuimica. Pelargonidin chloride Product Data Sheet (CAS 134-04-3).[1] Link

Sources

Technical Guide: Pelargonidin Chloride Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the stability profile, degradation mechanisms, and analytical characterization of Pelargonidin Chloride (CAS: 134-04-3). Intended for drug development professionals and senior researchers, this document moves beyond basic stability data to explore the mechanistic causality of degradation—specifically the susceptibility of the C-ring to nucleophilic attack and oxidative scission. We provide self-validating protocols for quantifying degradation kinetics and identifying the primary breakdown products: 4-hydroxybenzoic acid and phloroglucinol aldehyde .

Chemical Architecture & pH Dynamics

The stability of pelargonidin chloride is governed by a pH-dependent equilibrium that dictates its susceptibility to degradation. Unlike stable synthetic dyes, pelargonidin exists as a dynamic system of four major structural forms. Understanding this equilibrium is the prerequisite for any stability study.

The Flavylium-Chalcone Equilibrium

At pH < 3, pelargonidin exists primarily as the stable, red flavylium cation . As pH rises, a hydration reaction occurs at the C2 position, yielding the colorless carbinol pseudobase (hemiketal). This pseudobase is the "gateway" to degradation; it undergoes ring opening to form the chalcone , which is highly susceptible to oxidative cleavage.

Key Insight: Drug formulations must maintain pH < 3.0 to lock the molecule in the flavylium state. Formulations at pH 4-6 will rapidly degrade because the equilibrium shifts toward the unstable chalcone.

Pathway Visualization

The following diagram illustrates the structural transformation pathways.

Pelargonidin_Equilibrium Flavylium Flavylium Cation (Red, Stable, pH < 3) Quinoidal Quinoidal Base (Blue/Purple, pH 7-8) Flavylium->Quinoidal Deprotonation (-H+) Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Pseudobase Hydration (+H2O) Rate Limiting Step Pseudobase->Flavylium Dehydration (-H2O) Chalcone Chalcone (Yellow, Unstable) Pseudobase->Chalcone Tautomerization (Ring Opening) Chalcone->Pseudobase Ring Closure Degradation Degradation Products (Irreversible) Chalcone->Degradation Oxidation/Thermal (C-Ring Fission)

Caption: pH-dependent structural transformation of pelargonidin. The transition to Chalcone is the precursor to irreversible degradation.

Degradation Pathways & Products

The primary degradation mechanism for pelargonidin chloride is thermal and oxidative scission of the C-ring . This process is irreversible and results in the loss of bioactivity and color.

The C-Ring Fission Mechanism

When the equilibrium shifts to the chalcone form, the central heterocycle (C-ring) is cleaved. This scission typically occurs between positions C2 and C3 or C3 and C4, driven by temperature and the presence of oxygen.

Primary Degradation Products:

  • 4-Hydroxybenzoic Acid (4-HBA): Derived from the B-ring. This is the diagnostic marker for pelargonidin degradation. (Note: Cyanidin yields protocatechuic acid; Pelargonidin yields 4-HBA).

  • Phloroglucinol Aldehyde (2,4,6-trihydroxybenzaldehyde): Derived from the A-ring. This compound is unstable and may further degrade to phloroglucinol.

Degradation Pathway Diagram

Degradation_Mechanism cluster_products Final Degradation Products Pelargonidin Pelargonidin Chloride (Flavylium) Chalcone Chalcone Intermediate (Open Ring) Pelargonidin->Chalcone pH > 4 + Heat Transition Transition State (Oxidative Attack) Chalcone->Transition O2 / Free Radicals PHBA 4-Hydroxybenzoic Acid (B-Ring Derivative) Transition->PHBA C-C Bond Scission PGA Phloroglucinol Aldehyde (A-Ring Derivative) Transition->PGA C-C Bond Scission

Caption: Thermal and oxidative degradation pathway leading to C-ring fission and formation of phenolic acids.

Quantitative Stability Data

The following table summarizes kinetic parameters for pelargonidin degradation under accelerated conditions.

ParameterConditionHalf-life (t1/2)Kinetic Order
pH Influence pH 1.0, 25°C> 100 daysFirst-order
pH 3.5, 25°C~ 20 daysFirst-order
pH 5.0, 25°C< 2 daysFirst-order
Temperature pH 3.0, 80°C~ 4 hoursFirst-order
Light Exposure pH 3.0, UV-B~ 12 hoursZero/First-order

Analytical Methodologies

To validate stability, one must detect both the parent molecule and the specific breakdown products.

HPLC-MS/MS Protocol

This protocol is designed to separate the polar degradation products (4-HBA) from the intact anthocyanidin.

  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is crucial to stabilize the flavylium form during analysis).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 15 min; wash at 95% B.

Target Ions (ESI Positive/Negative):

Compound ESI Mode Precursor Ion (m/z) Product Ions (m/z)
Pelargonidin Positive (+) 271.06 [M]+ 271 -> 149 (A-ring), 121 (B-ring)
4-Hydroxybenzoic Acid Negative (-) 137.02 [M-H]- 137 -> 93 [M-H-CO2]-

| Phloroglucinol Aldehyde | Negative (-) | 153.02 [M-H]- | 153 -> 125 [M-H-CO]- |

Causality in Method Design
  • Why Acidic Mobile Phase? Without formic acid, pelargonidin will shift to the quinoidal base or pseudobase on the column, causing peak tailing and retention time shifts.

  • Why Negative Mode for Products? The degradation products are phenolic acids and aldehydes, which ionize far more efficiently in negative mode (deprotonation) than positive mode.

Experimental Protocols: Accelerated Stability Testing

This self-validating protocol allows researchers to determine the shelf-life and degradation kinetics of pelargonidin formulations.

Protocol: Thermal Degradation Kinetics

Objective: Determine the reaction rate constant (


) and activation energy (

).
  • Preparation:

    • Prepare a 100 µM stock solution of Pelargonidin Chloride in Citrate-Phosphate buffer at three distinct pH levels (e.g., 2.5, 3.5, 4.5).

    • Validation Step: Measure initial absorbance at 520 nm. It must be within the linear range (0.2 - 0.8 AU).

  • Incubation:

    • Aliquot samples into amber glass vials (to exclude light interference).

    • Incubate at three temperatures: 60°C, 70°C, and 80°C (Accelerated conditions).

  • Sampling:

    • Withdraw aliquots at t = 0, 15, 30, 60, 90, 120 minutes.

    • Immediately cool on ice to quench the reaction.

  • Analysis:

    • Analyze via HPLC-DAD (520 nm for Pelargonidin, 280 nm for 4-HBA).

    • Calculation: Plot

      
       vs. time.[2] The slope represents 
      
      
      
      (rate constant).[2]
  • Data Interpretation:

    • If the plot is linear (

      
      ), the degradation follows First-Order Kinetics .
      
    • Use the Arrhenius equation (

      
      ) to predict stability at room temperature (25°C).
      

References

  • Degradation Kinetics of Anthocyanins: Cemeroglu, B., Velioglu, S., & Isik, S. (1994).[2] Degradation kinetics of anthocyanins in sour cherry juice and concentrate. Journal of Food Science. Link

  • Pelargonidin Stability & pH: Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry. Link

  • Thermal Degradation Mechanism: Patras, A., et al. (2010). Effect of thermal processing on anthocyanin stability in foods; mechanisms and kinetics of degradation. Trends in Food Science & Technology. Link

  • Identification of Breakdown Products: Sadilova, E., Carle, R., & Stintzing, F. C. (2007). Thermal degradation of anthocyanins and its impact on color and antioxidant capacity.[3] Molecular Nutrition & Food Research. Link

  • HPLC-MS/MS Characterization: Longo, L., & Vasapollo, G. (2006). Determination of anthocyanins in Ruscus aculeatus L. berries. Journal of Agricultural and Food Chemistry. Link

Sources

Spectroscopic Characterization of Pelargonidin Chloride: A Comprehensive Guide to UV-Vis and NMR Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pelargonidin chloride (3,5,7,4'-tetrahydroxyflavylium chloride) represents a distinct class of anthocyanidins characterized by a unique B-ring substitution pattern that dictates its spectroscopic behavior.[1] Unlike its counterparts cyanidin and delphinidin, pelargonidin lacks ortho-dihydroxyl groups, a structural feature that serves as a primary checkpoint in spectroscopic identification. This guide provides a rigorous technical framework for the structural validation of pelargonidin chloride, synthesizing UV-Vis spectral shifts with high-resolution NMR diagnostics.[1] It is designed for researchers requiring definitive structural proof during isolation, synthesis, or quality control workflows.

Part 1: Chemical Architecture & Stability Mechanics[1]

The spectroscopic analysis of pelargonidin chloride is inseparable from its solution chemistry. The molecule exists in a pH-dependent equilibrium.[1] In acidic environments (pH < 2), it stabilizes as the flavylium cation (red), which is the only form suitable for reliable NMR and UV-Vis characterization.[1]

The Stability-Spectroscopy Nexus

Attempting analysis in neutral solvents (e.g., pure DMSO or Methanol) results in nucleophilic attack by water at the C-2 position, forming the colorless hemiketal (pseudobase) and eventually the open-chain chalcone.[1] This destroys the conjugation required for the characteristic


 and causes NMR signal broadening due to chemical exchange.

Protocol Rule #1: All spectroscopic solvents must be acidified.[1]

  • UV-Vis: Methanol + 0.01% - 0.1% HCl.[1]

  • NMR: DMSO-

    
     + 10% TFA-
    
    
    
    (or
    
    
    + DCl).

pH_Mechanism cluster_0 Analytical Window Flavylium Flavylium Cation (Red, Stable at pH < 2) Target for Analysis Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Spectroscopically Silent Flavylium->Pseudobase + H2O (Hydration) Quinonoidal Quinonoidal Base (Blue/Purple, pH > 7) Unstable Flavylium->Quinonoidal - H+ (Deprotonation) Pseudobase->Flavylium + H+ (Acidification) Chalcone Chalcone (Yellow, Open Chain) Degradation Product Pseudobase->Chalcone Ring Opening

Figure 1: The pH-dependent structural transformation of Pelargonidin.[1] Analysis must target the Flavylium cation.

Part 2: UV-Vis Spectroscopy (The Chromophore)[1]

UV-Vis spectroscopy serves two roles: establishing the conjugated system and ruling out B-ring hydroxylation patterns via the Bathochromic Shift Assay.[1]

Primary Absorption Profile

The flavylium chromophore exhibits two major bands:

  • Band I (Visible):

    
     ~520–530 nm (Transition dipole along the long axis).[1]
    
  • Band II (UV):

    
     ~270–280 nm.[1]
    
The Diagnostic (The Negative Test)

This is the critical differentiator. Aluminum chloride (


) forms stable chelates with ortho-dihydroxyl systems (catechols), causing a bathochromic shift (red shift) of 15–30 nm.[1]
  • Cyanidin: Has 3',4'-OH

    
     Positive Shift.[1]
    
  • Pelargonidin: Has only 4'-OH

    
    No Shift (0–5 nm). [1]
    
Experimental Protocol: UV-Vis Validation

Reagents:

  • Solvent A: MeOH (HPLC Grade) + 0.1% HCl.[1][2]

  • Reagent B: 5%

    
     in MeOH (freshly prepared).
    

Step-by-Step:

  • Blanking: Zero the spectrophotometer with Solvent A.

  • Stock Preparation: Dissolve ~0.1 mg Pelargonidin Chloride in 10 mL Solvent A.

  • Scan 1 (Native): Record spectrum 200–700 nm.[1] Note

    
    .[1][3][4]
    
  • Shift Assay: Add 3 drops of Reagent B to the cuvette. Mix by inversion. Wait 5 minutes.

  • Scan 2 (Shift): Record spectrum again.

  • Analysis: Calculate

    
    .[1]
    

Acceptance Criteria:

Parameter Expected Value Interpretation

|


 (MeOH/HCl) | 520–530 nm | Confirms pelargonidin core.[1] |
| 

(

) | < 5 nm | PASS: Confirms absence of catechol (B-ring).[1] | | Band I/Band II Ratio | High | Indicates high purity of the aglycone. |

Part 3: NMR Spectroscopy (Structural Elucidation)[1]

NMR provides definitive proof of the substitution pattern. The key challenge is the quadrupole moment of the chloride ion and the exchangeable protons.

Solvent Selection Strategy
  • Preferred: DMSO-

    
     + 10% TFA-
    
    
    
    (Trifluoroacetic acid-d).[1]
    • Why? TFA ensures the molecule remains fully protonated as the flavylium cation. DMSO provides excellent solubility and separates the aromatic signals.

  • Alternative:

    
     + DCl.
    
    • Note: In

      
      , the 3-OH, 5-OH, 7-OH, and 4'-OH protons exchange with deuterium and disappear.[1] Only C-H protons remain visible.[1]
      
1H NMR Signal Assignments (in DMSO- /TFA- )

The spectrum is defined by three distinct regions.[5]

Table 1: 1H NMR Chemical Shifts for Pelargonidin Chloride

PositionProton Type

(ppm)
Multiplicity

(Hz)
Structural Logic
C-Ring
H-4Methine8.50 – 9.00Singlet (s)-Deshielded by adjacent

(Flavylium).[1]
B-Ring
H-2', H-6'Aromatic8.40 – 8.60Doublet (d)8.5 - 9.0AA'BB' System. Ortho-coupling to H-3',5'.[1]
H-3', H-5'Aromatic6.90 – 7.10Doublet (d)8.5 - 9.0AA'BB' System. Upfield due to electron-donating 4'-OH.[1]
A-Ring
H-8Aromatic6.80 – 6.95Doublet (d)1.8 - 2.5Meta-coupling to H-6.[1]
H-6Aromatic6.60 – 6.75Doublet (d)1.8 - 2.5Meta-coupling to H-8.[1]
Critical Interpretation: The AA'BB' System

The most distinct feature of Pelargonidin compared to other anthocyanins is the symmetry of the B-ring.

  • Because there is only one substituent at position 4' (OH), the ring has an axis of symmetry.

  • H-2' and H-6' are chemically equivalent.[1]

  • H-3' and H-5' are chemically equivalent.[1]

  • Result: You observe two distinct doublets with a large ortho-coupling constant (~9 Hz).

    • Contrast with Cyanidin: Cyanidin (3',4'-diOH) lacks this symmetry, producing an ABX system (d, dd, d).[1]

13C NMR Key Signals[1][3]
  • C-4: ~135 ppm.[1][3]

  • C-3 (C-OH): ~145 ppm (distinctive for 3-hydroxy flavylium).[1]

  • C-4' (C-OH): ~165 ppm (deshielded by oxygen).[1]

Part 4: Integrated Analytical Workflow

To ensure rigorous identification, follow this decision tree. This minimizes sample waste and maximizes data integrity.

Workflow Sample Crude/Isolated Pelargonidin Chloride Solubility Solubility Check (Acidified MeOH) Sample->Solubility UV_Vis UV-Vis Spectrum (Band I: 520-530nm) Solubility->UV_Vis AlCl3_Test AlCl3 Shift Assay UV_Vis->AlCl3_Test Decision_1 Shift > 10nm? AlCl3_Test->Decision_1 Reject_Cyanidin REJECT (Likely Cyanidin) Decision_1->Reject_Cyanidin Yes Proceed_NMR PASS Proceed to NMR Decision_1->Proceed_NMR No NMR_Prep NMR Prep DMSO-d6 + TFA-d Proceed_NMR->NMR_Prep NMR_Acq Acquire 1H NMR NMR_Prep->NMR_Acq Decision_2 B-Ring Symmetry? (AA'BB' System) NMR_Acq->Decision_2 Final_Valid VALIDATED Pelargonidin Chloride Decision_2->Final_Valid Yes Reject_Structure REJECT (Impurity/Isomer) Decision_2->Reject_Structure No

Figure 2: Integrated spectroscopic decision tree for validating Pelargonidin Chloride.

References

  • PubChem. (n.d.).[1][6][7] Pelargonidin chloride (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Andersen, Ø.[3] M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1] (Standard reference for Anthocyanin NMR shifts).

  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Discovery and Historical Research of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and pivotal historical research surrounding pelargonidin chloride. It is designed to offer researchers and drug development professionals a foundational understanding of this important anthocyanidin, from its initial isolation and structural elucidation to its first synthetic methodologies and early biological investigations.

Introduction to Pelargonidin Chloride: A Cornerstone of Natural Pigments

Pelargonidin chloride is a naturally occurring anthocyanidin, a class of water-soluble pigments responsible for many of the red, orange, and purple colors observed in fruits, flowers, and other plant tissues.[1][2] As a member of the flavonoid family, its basic structure consists of a C6-C3-C6 skeleton, specifically the flavylium (2-phenylbenzopyrylium) cation.[3] Pelargonidin is distinguished by hydroxyl groups at the 3, 5, 7, and 4' positions.[4] The chloride salt form enhances its stability and solubility for research and potential applications.

The vibrant hue and chemical reactivity of pelargonidin chloride are highly dependent on pH, appearing red in acidic conditions and shifting to a more bluish color in neutral to alkaline environments.[2] Beyond its role as a natural colorant, early and ongoing research has unveiled a spectrum of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties, making it a molecule of significant interest in the fields of phytochemistry, pharmacology, and drug development.[5][6]

The Dawn of Anthocyanin Chemistry: Discovery and Isolation

The story of pelargonidin chloride is intrinsically linked to the pioneering work of the Nobel laureate Richard Willstätter in the early 20th century. His systematic investigation into plant pigments laid the groundwork for our understanding of anthocyanins.

Willstätter's Landmark Isolation from Pelargonium zonale

Richard Willstätter and his collaborator, A.E. Everest, are credited with the first isolation of pelargonidin. Their work, detailed in the monograph "Untersuchungen über die Anthocyane" (Investigations on Anthocyanins), described the extraction of the pigment from the scarlet petals of the geranium, Pelargonium zonale.[3][7]

Historical Extraction and Purification Protocol

The methods employed by Willstätter and his contemporaries, while rudimentary by modern standards, were groundbreaking for their time. The general approach involved the following key steps:

Experimental Protocol: Early 20th-Century Anthocyanin Extraction

  • Maceration in Acidified Solvent: Large quantities of flower petals were macerated in a solvent such as ethanol or methanol, acidified with a small amount of hydrochloric acid. The acid was crucial for stabilizing the flavylium cation and preserving the red color.

  • Lead Acetate Precipitation: The crude extract was treated with a solution of lead acetate. This step precipitated tannins and other impurities, leaving the anthocyanins in solution.

  • Filtration and Removal of Excess Lead: The precipitate was removed by filtration. Excess lead in the filtrate was then precipitated by bubbling hydrogen sulfide gas through the solution, forming lead sulfide, which was subsequently filtered off.

  • Concentration and Crystallization: The purified extract was concentrated under reduced pressure. The anthocyanin chloride was then encouraged to crystallize from the concentrated solution, often by the addition of ether.

  • Recrystallization: The crude crystals were further purified by one or more recrystallizations from an appropriate solvent system, typically an alcohol-ether mixture.

This laborious process allowed for the isolation of anthocyanins in a crystalline form, enabling their systematic chemical analysis for the first time.

Unraveling the Molecular Architecture: Structural Elucidation

With a purified sample of pelargonidin chloride in hand, Willstätter set out to determine its chemical structure. Lacking the sophisticated spectroscopic techniques available today, he relied on classical methods of chemical degradation.

Alkali Fusion: A Window into the Building Blocks

A key technique in the structural elucidation of many natural products at the time was alkali fusion. This harsh chemical treatment breaks the molecule into smaller, more readily identifiable fragments.

Experimental Protocol: Alkali Fusion of Pelargonidin

  • Reaction Setup: A sample of purified pelargonidin chloride was heated with a concentrated solution of potassium hydroxide at a high temperature.

  • Degradation: The flavylium ring of the pelargonidin molecule would cleave under these conditions.

  • Product Isolation and Identification: The resulting reaction mixture was acidified, and the degradation products were extracted and purified.

Through this method, Willstätter was able to identify two primary degradation products:

  • Phloroglucinol: Derived from the A-ring of the flavylium skeleton.

  • p-Hydroxybenzoic acid: Originating from the B-ring.

The identification of these two fragments provided the crucial evidence for the substitution pattern of the hydroxyl groups on the A and B rings of the pelargonidin backbone.[7]

Robinson_Pratt_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2,4,6-Trihydroxybenzaldehyde Product Pelargonidin Chloride Reactant1->Product Condensation & Cyclization Reactant2 ω-Hydroxy-4-acetoxyacetophenone Reactant2->Product Condition1 Dry HCl (gas) Condition1->Product Condition2 Ethyl Acetate (solvent) Condition2->Product

Figure 2: Robinson-Pratt Synthesis of Pelargonidin Chloride.

Early Investigations into Biological and Physicochemical Properties

The isolation and synthesis of pelargonidin chloride opened the door to investigating its properties.

Physicochemical Characteristics

Early studies focused on characterizing the fundamental chemical and physical properties of this new compound.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₅H₁₁O₅Cl
Molecular Weight 306.70 g/mol [4]
Appearance Red to brown crystalline solid[4]
Solubility Soluble in water, ethanol, methanol, and DMSO.[2][4]
UV-Vis λmax (in acidified methanol) ~520 nm
Molar Absorptivity (ε) of Pelargonidin-3-glucoside at pH 1.0 15,600 L mol⁻¹ cm⁻¹[8]

The pH-dependent color change is a hallmark of anthocyanins. In strongly acidic solutions (pH < 3), the red flavylium cation predominates. As the pH increases, a series of structural transformations occur, leading to the formation of the colorless carbinol pseudobase, the blue quinoidal base, and eventually the yellow chalcone at higher pH values. [2]

Early Biological Studies

While much of the research on the health benefits of anthocyanins is more recent, early investigations laid the groundwork. Initial studies were often observational, linking the consumption of pigmented fruits and vegetables to general health. As purified compounds became available, more direct, albeit preliminary, studies were conducted. These early inquiries often focused on the antioxidant properties of flavonoids and their potential roles in vascular health. [6][9]It's important to note that many early studies did not differentiate between individual anthocyanins and often used complex plant extracts. The understanding of the specific contributions of pelargonidin to these effects has evolved significantly with modern analytical and pharmacological techniques.

Conclusion: A Legacy of Discovery and a Future of Potential

The historical research on pelargonidin chloride, from its discovery by Willstätter to its synthesis by Robinson, represents a triumph of early natural product chemistry. The elucidation of its structure and the development of methods for its synthesis were critical steps that paved the way for a deeper understanding of this entire class of compounds. Today, armed with advanced analytical and biological tools, researchers continue to build upon this foundational knowledge, exploring the full therapeutic potential of pelargonidin chloride and other anthocyanins in areas ranging from nutraceuticals to drug development.

References

  • Willstätter, R. (1913). Untersuchungen über die Anthocyane. I. Über den Farbstoff der Kornblume. Justus Liebigs Annalen der Chemie, 401(2), 189-232.
  • Willstätter, R., & Nolan, T. J. (1915). Untersuchungen über die Anthocyane. II. Über den Farbstoff der Rose. Justus Liebigs Annalen der Chemie, 408(1), 1-14.
  • Garzón, G. A., & Wrolstad, R. E. (2001). The stability of pelargonidin-based anthocyanins at varying water activity. Food Chemistry, 75(2), 185-196.
  • Timberlake, C. F., & Bridle, P. (1967). The effect of pH on the colour of anthocyanin solutions. Journal of the Science of Food and Agriculture, 18(10), 473-478.
  • Robinson, R. (1953). The chemistry of the anthocyanins. Experientia, 9(9), 329-337.
  • Andersen, Ø. M., & Markham, K. R. (Eds.). (2006).
  • BioCrick. (n.d.). Pelargonidin chloride | CAS:134-04-3. Retrieved from [Link]

  • Tiwari, B. K., O’Donnell, C. P., & Cullen, P. J. (2009). Stability, antioxidant capacity and degradation kinetics of pelargonidin-3-glucoside exposed to ultrasound power at low temperature. Food Chemistry, 114(4), 1395-1400.
  • Giusti, M. M., & Wrolstad, R. E. (2001). Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins. Journal of Agricultural and Food Chemistry, 49(3), 1101-1107.
  • Al Bayati, M. A., Asker, S. J., & Abbas, A. B. (2021). Anthocyanin extraction and purification. International Journal of Pharmacognosy and Chemistry, 6(4), 754.
  • Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2022). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews, 122(2), 1416-1481.
  • Gavrilova, V., & Petkova, N. (2018). EFFECTS OF pH ON HUE ANGLE AND VISIBLE ABSORPTION MAXIMA OF CYANIDIN. Journal of Food and Packaging Science, Technique and Technologies, 7(1), 38-42.
  • Pratt, D. D., & Robinson, R. (1924). A synthesis of pyrylium salts of anthocyanidin type. Part III. A new synthesis of pelargonidin chloride. Journal of the Chemical Society, Transactions, 125, 188-199.
  • Robinson, R. (1947).
  • Giusti, M. M., & Wrolstad, R. E. (2001). Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins. Journal of Agricultural and Food Chemistry, 49(3), 1101–1107.
  • Paśko, P., Sajewicz, M., Gorinstein, S., & Zachwieja, Z. (2009). Analysis and antioxidant capacity of anthocyanin pigments. Part II: Chemical structure, color, and intake of anthocyanins.
  • Wolniak, M., & Wawer, I. (2008). 13C CPMAS NMR and DFT calculations of anthocyanidins. Solid state nuclear magnetic resonance, 34(1-2), 44–51.
  • Khoo, H. E., Azlan, A., Tang, S. T., & Lim, S. M. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & nutrition research, 61(1), 1361779.
  • Robinson, R., & Walker, A. (1932). A theoretical study of flavylium salts. Journal of the Chemical Society (Resumed), 1489-1493.
  • Ichiyanagi, T., Shida, Y., Rahma, M. M., Hatano, Y., Matsumoto, H., Hirayama, M., & Konishi, T. (2022). Addition of Malonyl Groups Enhances Intestinal Absorption of Anthocyanins Derived from Edible Red Chrysanthemum. BPB reports, 5(1), 1–7.
  • Meng, C., Liu, Y., & Gu, D. (2023). Health benefits of anthocyanins against age-related diseases. Frontiers in Nutrition, 10, 1163313.
  • Pina, F. (2021). Evolution of Flavylium-Based Color Systems in Plants. Molecules (Basel, Switzerland), 26(8), 2165.
  • Dangles, O., & Fenger, J. A. (2018). Stabilizing and Modulating Color by Copigmentation: Insights from Theory and Experiment. Journal of agricultural and food chemistry, 66(1), 15-26.
  • Li, D., Wang, P., Luo, Y., Zhao, M., & Chen, F. (2020). Degradation kinetics of pelargonidin-3-(p-coumaroyl)diglucoside-5-(malonyl)glucoside and pelargonidin-3-(feruloyl)diglucoside-5-(malonyl)glucoside in red radish during air-impingement jet drying. Food Chemistry, 327, 127055.
  • Tena, N., & Asuero, A. G. (2022). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Antioxidants (Basel, Switzerland), 11(3), 453.
  • de Souza, M. C., & de Giovani, W. F. (2015). Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. Molecules (Basel, Switzerland), 20(10), 18765–18797.
  • Saad, B., & Said, O. (Eds.). (2021). Anthocyanins and Human Health: Biomolecular and therapeutic aspects. John Wiley & Sons.

Sources

Methodological & Application

Application Note: Precision Determination of Antioxidant Activity for Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Drug Development Scientists, Phytochemists, and Analytical Chemists. Subject: Optimized Protocols for DPPH and FRAP Assays targeting Pelargonidin Chloride.

Introduction & Mechanistic Rationale

Pelargonidin chloride (PgCl), a prominent anthocyanidin found in strawberries and pelargoniums, exhibits potent antioxidant activity. However, its chemical instability at neutral pH and its intrinsic pigmentation (orange-red) present unique challenges in standard colorimetric assays.

This guide provides optimized protocols for DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Unlike generic protocols, these are engineered to account for the flavylium cation stability and spectral interference inherent to anthocyanins.

Mechanism of Action[1]
  • DPPH Assay (Mixed Mode): Primarily measures Hydrogen Atom Transfer (HAT). Pelargonidin donates hydrogen atoms from its phenolic hydroxyl groups (specifically the B-ring 4'-OH and A-ring 5,7-OH) to quench the stable DPPH radical.

  • FRAP Assay (SET Mode): Measures Single Electron Transfer (SET). Under acidic conditions (pH 3.6), Pelargonidin reduces the Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ form. Crucially, the acidic pH of the FRAP assay stabilizes the pelargonidin molecule, making it highly reliable for this compound.

Pre-Assay Preparation: Stability & Stock Solutions[2]

Critical Warning: Pelargonidin chloride degrades rapidly in neutral or alkaline aqueous solutions, forming colorless chalcones or insoluble precipitates. All stock solutions must be acidic or anhydrous.

Reagents
  • Pelargonidin Chloride: (MW: 306.7 g/mol , Purity >95%).[1][2]

  • Solvent A (Preferred for DPPH): Acidified Methanol (0.1% HCl v/v).

  • Solvent B (Preferred for Stock/Long-term): DMSO (Dimethyl sulfoxide).

Stock Solution Protocol (10 mM)
  • Weigh 3.07 mg of Pelargonidin Chloride.

  • Dissolve in 1.0 mL of DMSO (or Acidified Methanol).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber tubes. Store at -20°C for up to 1 month or -80°C for 6 months. Avoid freeze-thaw cycles.[3]

Protocol 1: High-Fidelity DPPH Radical Scavenging Assay

Corrected for Intrinsic Anthocyanin Color Interference

Standard DPPH protocols fail for anthocyanins because the red pigment of Pelargonidin (Abs ~500-530 nm) overlaps with the DPPH measurement wavelength (517 nm). This protocol introduces a Sample Blank to subtract this interference.

Materials
  • DPPH Stock: 0.2 mM DPPH in Methanol (prepare fresh, protect from light).

  • Assay Buffer: Methanol (HPLC grade).

  • Positive Control: Trolox or Ascorbic Acid.

Experimental Workflow
StepComponentSample Well (S)Control Well (C)Sample Blank Well (SB)
1Pelargonidin Sample 20 µL-20 µL
2Solvent (Methanol) -20 µL180 µL
3DPPH Reagent (0.2 mM) 180 µL180 µL-
Total Volume 200 µL 200 µL 200 µL

Procedure:

  • Dilution: Prepare serial dilutions of Pelargonidin Stock (e.g., 5, 10, 20, 40, 80 µM) in Methanol.

  • Plating: Pipette samples into a clear 96-well microplate according to the table above.

    • Sample Well (S): Measures antioxidant activity + pigment color.[4][5]

    • Control Well (C): Measures max DPPH absorbance (0% inhibition).

    • Sample Blank (SB): Measures intrinsic pigment absorbance (Crucial for correction).

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Calculation (Color-Corrected)


Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

Optimized for Anthocyanin Stability

The FRAP assay is performed at pH 3.6, which preserves the colored flavylium form of Pelargonidin, ensuring the molecule remains intact during the reaction.

Reagents
  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1g sodium acetate trihydrate and 16 mL glacial acetic acid in 1L distilled water.

  • TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. Heating to 50°C may be required.

  • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

Working FRAP Reagent: Mix 10 parts Acetate Buffer + 1 part TPTZ Solution + 1 part FeCl₃ Solution.[5] Prepare fresh. The solution should be straw-colored. If blue, discard (iron contamination).

Experimental Workflow
  • Standard Curve: Prepare FeSO₄·7H₂O standards (100 µM to 1000 µM).

  • Reaction:

    • Add 10 µL of Pelargonidin sample (or standard) to a 96-well plate.

    • Add 290 µL of pre-warmed (37°C) Working FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Analysis

Calculate the FRAP value using the FeSO₄ standard curve linear regression (


).


Visualizations

Figure 1: Assay Selection & Mechanism Logic

G Start Pelargonidin Chloride Antioxidant Profiling Stability Check Stability: Unstable at pH > 6.0 Start->Stability Choice Select Assay Mechanism Stability->Choice DPPH DPPH Assay (Radical Scavenging) Choice->DPPH HAT Mechanism FRAP FRAP Assay (Metal Reduction) Choice->FRAP SET Mechanism DPPH_Crit CRITICAL: Sample absorbs at 517nm. Must use Sample Blank. DPPH->DPPH_Crit FRAP_Crit OPTIMAL: pH 3.6 stabilizes Pelargonidin cation. FRAP->FRAP_Crit Result Calculate IC50 / TEAC DPPH_Crit->Result FRAP_Crit->Result

Caption: Decision matrix for Pelargonidin assays highlighting the necessity of color correction in DPPH and the pH advantage of FRAP.

Figure 2: Experimental Workflow

Workflow cluster_DPPH DPPH Protocol Stock Stock Prep 10mM in DMSO Store -20°C Dilution Dilution Series 5 - 100 µM in Acidified MeOH Stock->Dilution Step1 Add Sample (20 µL) Dilution->Step1 Step2 Add DPPH (180 µL) Step1->Step2 Step3 Incubate 30 min Dark Step2->Step3 Step4 Read 517 nm Step3->Step4 Calc Data Analysis Apply Correction Formula Step4->Calc

Caption: Step-by-step workflow for the high-fidelity DPPH assay including dilution and incubation steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Absorbance in Blank Pelargonidin concentration is too high.Dilute sample further (<100 µM). Ensure "Sample Blank" is used.
Precipitation in Well Solvent incompatibility.Ensure final DMSO concentration in well is <5%. Use methanol for dilutions.
Non-Linear Response Saturation of assay reagent.Ensure DPPH/FRAP reagent is in >10-fold molar excess over the antioxidant.
Color Fading (FRAP) Reaction time too long.Anthocyanins can degrade even at pH 3.6 over long periods. Read at exactly 30 mins.

References

  • Noda, Y., et al. (2002).[1] "Antioxidant activities of pomegranate fruit extract and its anthocyanidins: Delphinidin, cyanidin, and pelargonidin."[1] Journal of Agricultural and Food Chemistry. Link

  • Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[5][6] Analytical Biochemistry. Link

  • Prior, R. L., et al. (2005). "Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements." Journal of Agricultural and Food Chemistry. Link

  • TargetMol. "Pelargonidin Chloride Product Information & Solubility." TargetMol Chemicals. Link

  • Cayman Chemical. "Pelargonidin (chloride) Product Insert."[1] Cayman Chemical.[1] Link

Sources

Application Notes and Protocols for the Use of Pelargonidin Chloride as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pelargonidin Chloride in Natural Food Coloration

The food industry is undergoing a significant paradigm shift, with consumer demand for "clean-label" products driving the replacement of synthetic food additives with natural alternatives.[1] Pelargonidin chloride, a naturally occurring anthocyanidin, is at the forefront of this movement.[1] This vibrant pigment, responsible for the red and orange hues in many fruits and flowers like berries and pomegranates, offers a promising alternative to synthetic dyes.[1][2] Beyond its coloring capabilities, pelargonidin chloride is also recognized for its potent antioxidant properties, contributing to product stability and offering potential health benefits.[1][3][4][5][6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of pelargonidin chloride as a natural food colorant. We will delve into its physicochemical properties, provide detailed protocols for its extraction, purification, and quantification, and explore its stability under various food processing conditions. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Physicochemical Properties of Pelargonidin Chloride

Pelargonidin chloride (C₁₅H₁₁ClO₅, Molar Mass: 306.70 g/mol ) is a water-soluble flavonoid that belongs to the anthocyanin family.[5][7][8] Its chemical structure, characterized by the 2-phenylbenzopyrylium (flavylium) cation, is the basis for its vibrant color and reactivity.

PropertyDescriptionReferences
Appearance Faint brown to brown and faint red to very dark red and pink powder.[7]
Solubility Soluble in water and organic solvents such as ethanol, DMSO, and dimethyl formamide.[6][9]
Color Exhibits a pH-dependent color, appearing as a vibrant red in acidic conditions and shifting to a bluish hue in neutral to alkaline environments.[6][8]
UV-Vis λmax Approximately 269, 426, and 524 nm.[9]
Storage Should be stored at 2-8°C in an airtight, dry container to maintain stability.[7]

The color of pelargonidin chloride is intrinsically linked to the pH of its environment. This is a critical consideration for its application in food products with varying acidity.

Extraction and Purification of Pelargonidin Chloride from Natural Sources

The following protocol outlines a robust method for the extraction and purification of pelargonidin chloride from plant materials rich in this anthocyanidin, such as strawberries or red radishes.

Diagram: Extraction and Purification Workflow

Extraction_Purification cluster_extraction Extraction cluster_purification Purification Start Plant Material Maceration Maceration with Acidified Methanol/Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation Filtration->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Elution Elution with Acidified Ethanol SPE->Elution Final_Evaporation Final Evaporation & Lyophilization Elution->Final_Evaporation Final_Product Purified Pelargonidin Chloride Final_Evaporation->Final_Product

Caption: Workflow for the extraction and purification of pelargonidin chloride.

Step-by-Step Protocol: Extraction
  • Sample Preparation:

    • Select fresh or freeze-dried plant material rich in pelargonidin (e.g., strawberries, red radishes).

    • Homogenize the material into a fine powder or slurry to maximize the surface area for extraction. This is a critical step to ensure efficient solvent penetration and subsequent high extraction yields.

  • Solvent Selection and Extraction:

    • Prepare an acidified solvent mixture. A common and effective mixture is acetonitrile-hydrochloric acid (1% v/v).[10] Alternatively, acidified methanol or ethanol (e.g., 80% methanol with 0.1% HCl) can be used. The acidic environment is crucial to maintain the stable flavylium cation form of the anthocyanin, which is brightly colored.

    • Immerse the homogenized sample in the acidified solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Macerate the mixture at room temperature in the dark for 12-24 hours with occasional agitation. The darkness prevents photodegradation of the light-sensitive anthocyanins.

  • Filtration and Collection:

    • Filter the mixture through cheesecloth or a Büchner funnel with filter paper to remove solid plant debris.

    • Collect the filtrate, which contains the crude pelargonidin chloride extract.

    • Repeat the extraction process on the residue 2-3 times to ensure complete extraction of the pigment.

Step-by-Step Protocol: Purification
  • Solvent Removal:

    • Concentrate the pooled filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C. Elevated temperatures can lead to the degradation of anthocyanins.

  • Solid-Phase Extraction (SPE):

    • This step is essential for removing sugars, organic acids, and other water-soluble impurities.

    • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2-3).

    • Load the concentrated extract onto the conditioned cartridge.

    • Wash the cartridge with acidified water to elute the polar impurities. The anthocyanins will be retained on the stationary phase.

  • Elution of Pelargonidin Chloride:

    • Elute the pelargonidin chloride from the SPE cartridge using acidified ethanol (e.g., 95% ethanol with 0.1% HCl). The change in solvent polarity will release the anthocyanins.

    • Collect the colored eluate.

  • Final Concentration and Storage:

    • Evaporate the solvent from the eluate using a rotary evaporator.

    • The purified pelargonidin chloride can be lyophilized (freeze-dried) to obtain a stable powder.

    • Store the purified powder at -20°C in the dark to prevent degradation.[5]

Stability of Pelargonidin Chloride: Key Considerations for Food Applications

The stability of pelargonidin chloride is a critical factor influencing its successful application as a food colorant. The primary factors affecting its stability are pH, temperature, and light.

Influence of pH

The color and stability of pelargonidin chloride are highly dependent on the pH of the food matrix.[6][8][11]

  • Acidic pH (1-3): Pelargonidin exists predominantly as the red flavylium cation, which is its most stable and intensely colored form.[11]

  • Mildly Acidic to Neutral pH (4-6): A reversible hydration reaction occurs, leading to the formation of a colorless carbinol pseudobase and a pale yellow chalcone. This results in significant color loss.

  • Alkaline pH (>7): Further degradation occurs, forming bluish or purplish anionic quinonoidal bases, which are generally unstable.[11]

Influence of Temperature

Thermal processing is a common step in food production, and it can significantly impact the stability of pelargonidin chloride.

  • High Temperatures: Prolonged exposure to high temperatures can accelerate the degradation of pelargonidin chloride, leading to color loss.[11] Degradation often manifests as a shift from red to a yellowish-brown hue.[11]

  • Mitigation Strategies: To minimize thermal degradation, it is advisable to add the colorant at the latest possible stage of processing. Additionally, the presence of co-pigments (such as other flavonoids or phenolic compounds) can enhance thermal stability through molecular stacking interactions.

Influence of Light

Pelargonidin chloride is susceptible to photodegradation, especially in the presence of oxygen and light.

  • Mechanism: Light exposure can lead to the cleavage of the pyran ring in the anthocyanin structure, resulting in irreversible color loss.

  • Protection: Opaque packaging is essential for food products colored with pelargonidin chloride to protect the pigment from light-induced degradation during storage and retail.

Summary of Stability Factors
FactorEffect on Pelargonidin ChlorideRecommendation for Food Application
pH Most stable and vibrant red color at acidic pH (1-3). Color loss and degradation at higher pH.Ideal for acidic foods and beverages (e.g., fruit juices, yogurts, confectionery).
Temperature Susceptible to degradation at high temperatures, leading to browning.Add late in the processing stage. Consider co-pigmentation to enhance stability.
Light Prone to photodegradation, causing color fading.Utilize opaque packaging to protect the product from light exposure.

Quantification of Pelargonidin Chloride in Food Matrices

Accurate quantification of pelargonidin chloride is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable method.[12][13][14]

Diagram: HPLC Quantification Workflow

HPLC_Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis Food_Sample Food Sample Extraction Extraction with Acidified Solvent Food_Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification Result Concentration of Pelargonidin Chloride Quantification->Result

Caption: Workflow for the quantification of pelargonidin chloride using HPLC-DAD.

Step-by-Step Protocol: HPLC-DAD Quantification
  • Standard Preparation:

    • Prepare a stock solution of pelargonidin chloride standard of known concentration in acidified methanol.

    • Generate a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration in the food samples.

  • Sample Preparation:

    • Homogenize the food sample.

    • Extract the pelargonidin chloride using an appropriate acidified solvent (as described in the extraction protocol).

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC-DAD Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 5% formic acid.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program: A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B. The gradient should be optimized based on the specific food matrix and potential interfering compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 520 nm (the λmax for pelargonidin in its flavylium form).

  • Quantification:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared food sample extracts.

    • Identify the pelargonidin chloride peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of pelargonidin chloride in the sample by interpolating its peak area on the standard curve.

Regulatory Considerations and Safety

While pelargonidin chloride is a naturally occurring compound, its use as a food additive is subject to regulatory approval in different jurisdictions. It is important to consult the specific regulations of the target market. Generally, anthocyanins extracted from edible fruits and vegetables are considered safe for consumption. However, the material has not been classified as "harmful by ingestion," though it may be damaging to individuals with pre-existing organ damage.[8] Standard safety precautions, such as avoiding inhalation and contact with skin and eyes, should be followed when handling the pure compound.[8]

Future Perspectives and Research Directions

The application of pelargonidin chloride as a natural food colorant is a rapidly evolving field. Future research should focus on:

  • Encapsulation Technologies: Microencapsulation and nanoencapsulation techniques can be employed to enhance the stability of pelargonidin chloride against environmental factors like pH, temperature, and light.

  • Co-pigmentation Studies: Further investigation into the synergistic effects of co-pigments from natural sources can lead to the development of more stable and vibrant color formulations.

  • Bioavailability and Health Benefits: While the antioxidant properties of pelargonidin are known, further clinical studies are needed to fully elucidate its bioavailability and potential health benefits when consumed as a food colorant.[3][15]

References

  • MySkinRecipes. Pelargonidin chloride. [Link]

  • Natural Micron Pharm Tech. Pelargonidin Chloride. [Link]

  • ResearchGate. Thermal and light stability of pelargonidin-3-glucoside and catechin copigmentation complex from high-pressure processing. [Link]

  • PubMed Central. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. [Link]

  • MDPI. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. [Link]

  • BioCrick. Pelargonidin chloride | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer. [Link]

  • PubMed. Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design. [Link]

  • Wikipedia. Pelargonidin. [Link]

  • ACS Publications. Molar Absorptivity and Color Characteristics of Acylated and Non-Acylated Pelargonidin-Based Anthocyanins | Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Temperature dependence of the visible absorption of the pelargonidin chloride containing PLA-composite IIa measured on heating (sample thickness 0.5 mm). [Link]

  • PubMed. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers. [Link]

  • MDPI. Identification, Quantification, and Method Validation of Anthocyanins. [Link]

  • CABI Digital Library. Rapid determination of free anthocyanins in foodstuffs using high performance liquid chromatography. [Link]

  • MDPI. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Pelargonidin Chloride for Studying Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Context

Inflammation is a fundamental biological process, critical for host defense but also a central driver of numerous chronic diseases when dysregulated. The search for novel modulators of inflammatory signaling is a cornerstone of modern drug development. Pelargonidin chloride, a naturally occurring anthocyanidin, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This vibrant red pigment, found in berries, pomegranates, and other plants, offers a compelling tool for investigating the intricate molecular pathways that govern the inflammatory response.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action of pelargonidin chloride and detailed, field-proven protocols for its application in studying key anti-inflammatory pathways. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the methodologies are not only robust but also mechanistically insightful.

Section 2: Core Mechanisms of Anti-Inflammatory Action

Pelargonidin chloride exerts its anti-inflammatory effects by modulating several critical signaling cascades.[5] Understanding these mechanisms is paramount for designing rigorous experiments and accurately interpreting results. The compound's activity is primarily centered on the inhibition of pro-inflammatory pathways and the activation of cytoprotective responses.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of inflammation. In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[6]

Pelargonidin has been demonstrated to effectively suppress this cascade. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[5][7] This blockade at a critical upstream juncture halts the entire downstream inflammatory cascade, making it a primary mechanism of its anti-inflammatory action.

NF_kB_Pathway cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 (Active) p_IkBa->p65 releases p65_nuc p65/p50 p65->p65_nuc translocates nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Genes activates Pelargonidin Pelargonidin Chloride Pelargonidin->IKK inhibits

Figure 1: Pelargonidin Chloride inhibits the NF-κB pathway.
Activation of the Nrf2/ARE Antioxidant Pathway

Chronic inflammation is inextricably linked to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like pelargonidin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[8] This induces the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which detoxify reactive oxygen species (ROS) and exert potent anti-inflammatory effects.[9][10] Pelargonidin's ability to activate this protective pathway highlights its dual function in combating both inflammation and oxidative stress.[2][5]

Nrf2_Pathway cluster_n Nucleus Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Stress->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes activates Pelargonidin Pelargonidin Chloride Pelargonidin->Keap1_Nrf2 disrupts

Figure 2: Pelargonidin Chloride activates the Nrf2/ARE pathway.

Section 3: Experimental Design & Key Protocols

To effectively study the anti-inflammatory properties of pelargonidin chloride, a well-controlled in vitro model is essential. The most common and robust system involves the use of murine macrophage cells (e.g., RAW 264.7) stimulated with bacterial LPS.[6][11] This model reliably recapitulates the key inflammatory signaling events that pelargonidin is known to modulate.

General Experimental Workflow

The overall workflow is designed to assess the protective effect of pelargonidin chloride against an inflammatory challenge. This involves pre-treating the cells with the compound before introducing the inflammatory stimulus (LPS). The endpoints are then measured at both the protein and mRNA levels.

Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treatment: Pelargonidin Chloride (1-2 hr) Start->Pretreat Stimulate Stimulation: LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (6-24 hr) Stimulate->Incubate Collect Sample Collection Incubate->Collect Split Collect->Split RNA RNA Extraction -> cDNA -> qPCR (TNF-α, IL-6, IL-1β, iNOS) Split->RNA mRNA Analysis Protein Cell Lysis -> Protein Assay -> Western Blot (p-p65, p-IκBα, Nrf2, HO-1, COX-2) Split->Protein Protein Analysis

Figure 3: General workflow for in vitro anti-inflammatory assays.
Preparation of Pelargonidin Chloride

Proper handling and preparation of the compound are critical for reproducible results.

ParameterRecommendationRationale & Notes
Solvent Dimethyl sulfoxide (DMSO)Pelargonidin chloride is readily soluble in DMSO.[12] Prepare a high-concentration stock (e.g., 50-100 mM) to minimize the final DMSO concentration in cell culture media.
Stock Concentration 100 mMA 100 mM stock allows for a 1:1000 or greater dilution into media, keeping the final DMSO concentration at or below 0.1%, which is generally non-toxic to most cell lines.
Storage -20°C, protected from lightThe compound should be stored as aliquots to avoid repeated freeze-thaw cycles. Its pigment nature makes it sensitive to light.[13]
Working Dilutions Prepare fresh in culture mediaDilute the DMSO stock directly into pre-warmed complete culture medium immediately before adding to cells.
Protocol 3.3: In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This protocol provides a framework for assessing the dose-dependent effects of pelargonidin chloride.

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein, 12-well plates for RNA) at a density that will result in 80-90% confluency on the day of the experiment. An overnight incubation is typically sufficient.

  • Pre-treatment (The "Why"):

    • Rationale: Pre-treating cells with pelargonidin chloride before the inflammatory insult allows the compound to be taken up by the cells and engage its molecular targets (e.g., priming the Nrf2 pathway), reflecting a protective or preventative effect.

    • Aspirate the old media and replace it with fresh media containing various concentrations of pelargonidin chloride (e.g., 10, 25, 50 µM). Include a "vehicle control" group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest dose treatment group.

    • Incubate for 1-2 hours .

  • Inflammatory Stimulation:

    • Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 receptor, initiating a strong NF-κB-driven inflammatory response.[14] It serves as a reliable and reproducible inflammatory stimulus.

    • Directly add LPS to the media of all wells (except the "untreated" negative control) to a final concentration of 1 µg/mL .

    • The "untreated" control group receives only fresh media.

  • Incubation and Sample Collection:

    • Return plates to the incubator for the desired time period.

      • For qPCR analysis of cytokine mRNA, a 6-hour incubation is often optimal as mRNA expression peaks early.

      • For Western blot analysis of protein expression (e.g., iNOS, COX-2), a 24-hour incubation is typically required to allow for protein translation and accumulation. Analysis of signaling protein phosphorylation (e.g., p-p65) requires much shorter time points (e.g., 15-60 minutes).

    • After incubation, proceed immediately to RNA or protein extraction.

Protocol 3.4: Western Blot Analysis of Key Inflammatory Proteins
  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel.[16] The gel percentage should be chosen based on the molecular weight of the target proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., p-NF-κB p65, Nrf2, HO-1, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.[15] Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

Protocol 3.5: qPCR Analysis of Pro-Inflammatory Cytokine mRNA
  • RNA Extraction: Extract total RNA from the cells using a column-based kit or TRIzol reagent, following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.

  • Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your genes of interest (Tnf-α, Il-6, Il-1β, and a housekeeping gene like Actb or Gapdh), and the diluted cDNA.[18][19]

    • Run the reaction on a real-time PCR instrument.

    • Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the LPS-treated control group.[20]

Section 4: Data Interpretation & Expected Outcomes

  • Controls: The untreated control should show low basal levels of inflammatory markers. The LPS + Vehicle control should show a robust increase in the expression of pro-inflammatory genes and proteins.

  • Pelargonidin Treatment: Successful anti-inflammatory activity will be demonstrated by a dose-dependent decrease in the expression of iNOS, COX-2, TNF-α, and IL-6, and a reduction in the phosphorylation of NF-κB p65.

  • Nrf2 Activation: A dose-dependent increase in the nuclear localization of Nrf2 and the total protein expression of its target, HO-1, will confirm the activation of this protective pathway.

Section 5: References

  • Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. PubMed Central. Available at: [Link]

  • Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway. PubMed. Available at: [Link]

  • Pelargonidin Chloride | C15H11ClO5 | CID 67249. PubChem. Available at: [Link]

  • Synergistic Anti-Inflammatory Effects of Lipophilic Grape Seed Proanthocyanidin and Camellia Oil Combination in LPS-Stimulated RAW264.7 Cells. MDPI. Available at: [Link]

  • Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation. National Institutes of Health (NIH). Available at: [Link]

  • Pelargonidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate. Available at: [Link]

  • Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus of male rats. PubMed Central. Available at: [Link]

  • Deciphering the antinociceptive and anti-inflammatory effects of pelargonidin through L-arginine/nitric oxide/cyclic GMP/ATP-sensitive potassium channel signaling pathway and gamma-aminobutyric acid/opioidergic receptors. PubMed. Available at: [Link]

  • Suppressive effects of pelargonidin on lipopolysaccharide-induced inflammatory responses. ScienceDirect. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures. PubMed Central. Available at: [Link]

  • Cytokine mRNA quantification by real-time PCR. ScienceDirect. Available at: [Link]

  • Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Antioxidant activity of delphinidin and pelargonidin: Theory and practice. ResearchGate. Available at: [Link]

  • Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. National Institutes of Health (NIH). Available at: [Link]

  • Western Blot Protocol. Leinco Technologies. Available at: [Link]

  • Stimulation of THP-1 Macrophages with LPS Increased the Production of Osteopontin-Encapsulating Exosome. MDPI. Available at: [Link]

  • Anti-Inflammatory Potential of Umckalin Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells. MDPI. Available at: [Link]

  • (PDF) The stability of pelargonidin-based anthocyanins at varying water activity. ResearchGate. Available at: [Link]

  • Investigation of Antibacterial and Antiinflammatory Activities of Proanthocyanidins from Pelargonium sidoides DC Root Extract. ResearchGate. Available at: [Link]

  • Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. MDPI. Available at: [Link]

  • qPCR Quantification Protocol Guide. Illumina. Available at: [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. Available at: [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines. PubMed Central - NIH. Available at: [Link]

  • Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. PubMed. Available at: [Link]

  • Short-Chain Fatty Acids Elicit Differential Expression of Growth Factors and Pro-Inflammatory Cytokines in Immortalized Rat Enteric Glial Cells. MDPI. Available at: [Link]

  • Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway. Food & Function (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of Pelargonidin Chloride from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of pelargonidin chloride from various plant sources. Pelargonidin, a key anthocyanidin, is responsible for many of the orange and red pigments in fruits and flowers and possesses significant antioxidant and anti-inflammatory properties, making it a compound of high interest for researchers in botany, pharmacology, and drug development.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles governing extraction choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific plant matrix and research goals. We detail conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), followed by robust purification and analytical validation steps.

Introduction: The Significance of Pelargonidin Chloride

Pelargonidin is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1] It is the aglycone form, which, in nature, is typically found glycosylated as pelargonidin glycosides. These compounds are responsible for the vibrant orange to red hues in a variety of plant tissues, including strawberries, raspberries, pomegranates, and red radishes.[3] Beyond its role as a natural colorant, pelargonidin is a potent antioxidant that plays a crucial role in the plant's defense against biotic and abiotic stresses.[1] Its demonstrated biological activities have made it a focal point for pharmaceutical and nutraceutical research.

The chloride salt form, pelargonidin chloride, is the stable, positively charged flavylium cation, which is the form most prevalent in the acidic environment of plant vacuoles and the form targeted during acidic extraction procedures. Understanding its chemical properties is paramount for successful extraction.

Chemical Properties of Pelargonidin Chloride
  • Molecular Formula: C₁₅H₁₁O₅⁺·Cl⁻

  • Molecular Weight: 306.7 g/mol [4]

  • Solubility: Soluble in acidic aqueous solutions and organic solvents like ethanol, methanol, and DMSO.[4]

  • Stability: Pelargonidin is most stable in acidic conditions (pH < 3), where it exists predominantly in its colored flavylium cation form. As the pH increases, it undergoes structural transformations to colorless or less stable forms, making pH control the single most critical factor during extraction.

Pre-Extraction: Foundational Strategy and Preparation

The success of any extraction is determined before the primary extraction begins. Careful planning and preparation are essential for maximizing yield and purity.

Plant Material Selection and Handling

The choice and preparation of the plant material significantly impact extraction efficiency.

  • Fresh Material: Can be used directly but the high water content may dilute the extraction solvent, requiring larger solvent volumes.

  • Frozen Material: Freezing at -20°C or -80°C is an excellent preservation method. The formation of ice crystals within the plant cells helps to rupture cell walls, which can improve extraction efficiency.

  • Freeze-Dried (Lyophilized) Material: This is often the preferred state. Removing water concentrates the analyte and allows for more efficient penetration of the organic solvent. The material should be ground into a fine, homogenous powder to maximize the surface area available for extraction.[5]

The Chemistry of Solvent Selection

The goal of the solvent is to efficiently solubilize pelargonidin while leaving behind undesirable compounds like lipids, chlorophyll, and complex polysaccharides.

  • Solvent Type: Mixtures of alcohol and water are most effective. Methanol and ethanol are the most common choices.[6] Acidified methanol has often been shown to yield higher amounts of stable anthocyanins.[7] Acetone can also be used but may co-extract more unwanted compounds.[8]

  • The Critical Role of Acidification: To maintain pelargonidin in its stable, colored flavylium cation form and prevent degradation, the extraction solvent must be acidified.[9] The typical concentration of acid is low, usually 0.1% to 1% (v/v). Common acids include hydrochloric acid (HCl) or formic acid. Using an acidified solvent is a standard and necessary practice.[10][11] For example, a common solvent is methanol containing 0.1% HCl.[10]

Core Extraction Protocols

Here we present three distinct, validated protocols for the extraction of pelargonidin chloride. The choice of method will depend on available equipment, desired throughput, and the specific nature of the plant matrix.

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

This is a traditional, straightforward method that relies on soaking the plant material in the solvent to leach out the target compounds.

Materials and Equipment:

  • Ground, freeze-dried plant material

  • Extraction Solvent: Methanol with 0.1% HCl (v/v)

  • Erlenmeyer flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus (Buchner funnel, filter paper, or centrifuge)

  • Rotary evaporator

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the acidified methanol extraction solvent, creating a solid-to-liquid ratio of 1:10 (w/v). For quantitative analysis, higher ratios like 1:50 may be needed to ensure complete extraction.[12]

  • Maceration: Tightly seal the flask and place it on an orbital shaker. Agitate at room temperature (20-25°C) for 24 hours. Protect the flask from light by wrapping it in aluminum foil, as anthocyanins are light-sensitive.

  • Separation: Separate the extract from the solid residue. This can be done by vacuum filtration through a Buchner funnel or by centrifuging the slurry at 4000 rpm for 15 minutes and decanting the supernatant.

  • Re-extraction (Optional but Recommended): To maximize yield, transfer the solid residue back to the flask, add another 50 mL of fresh solvent, and repeat the agitation for 4-6 hours.

  • Pooling: Combine the supernatants from all extractions. This pooled liquid is your crude pelargonidin extract.

  • Concentration: Proceed to Section 4.1 for solvent removal.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[13] The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, accelerating solvent penetration and significantly reducing extraction time.[13][14]

Materials and Equipment:

  • Ground, freeze-dried plant material

  • Extraction Solvent: 70% Ethanol with 0.01% HCl (v/v)[5]

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Weigh 10 g of powdered plant material into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of the acidified 70% ethanol solution (1:10 w/v ratio).

  • Sonication: Place the beaker in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Sonicate for 60 minutes.[5] It is crucial to monitor the bath temperature and maintain it below 45°C to prevent thermal degradation of the pelargonidin.[5]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. Carefully decant the supernatant.

  • Finalization: The supernatant is your crude extract. For exhaustive extraction, a second, shorter sonication step can be performed on the pellet.

  • Concentration: Proceed to Section 4.1 for solvent removal.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and water molecules within the plant matrix.[15] This creates localized pressure that ruptures cell walls, releasing the target compounds into the solvent with exceptional speed.

Materials and Equipment:

  • Ground, freeze-dried plant material

  • Extraction Solvent: 50% Methanol with 1% Formic Acid (v/v)

  • Microwave extraction vessel (Teflon-lined)

  • Laboratory microwave extraction system

  • Filtration or centrifugation equipment

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Weigh 2 g of powdered plant material directly into a microwave extraction vessel.

  • Solvent Addition: Add 40 mL of the acidified 50% methanol solution (1:20 w/v ratio).

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the parameters: for example, 500 W power, temperature held at 60°C, and an extraction time of 5-10 minutes. These parameters should be optimized for the specific material.[16]

  • Cooling: After the cycle, allow the vessel to cool to room temperature before opening to avoid flash boiling of the solvent.

  • Separation: Filter or centrifuge the contents to separate the solid residue from the crude extract.

  • Concentration: Proceed to Section 4.1 for solvent removal.

Post-Extraction: Purification and Cleanup

The crude extract contains pelargonidin but also other co-extracted compounds like sugars, organic acids, lipids, and chlorophyll. Purification is necessary to isolate the compound of interest.

Solvent Removal

The first step is to remove the bulk organic solvent from the pooled extract.

  • Method: Use a rotary evaporator with the water bath set to a temperature no higher than 40-45°C to minimize thermal degradation.[5][8]

  • Endpoint: Evaporate until only the aqueous fraction remains, resulting in a concentrated aqueous extract.

Liquid-Liquid Partitioning for Cleanup

This step removes non-polar contaminants.

  • Chloroform Wash: Transfer the concentrated aqueous extract to a separatory funnel. Add an equal volume of chloroform, shake vigorously for 1 minute, and allow the layers to separate.[5][17] Chloroform will remove lipids and other non-polar compounds. Discard the lower chloroform layer. Repeat this wash 2-3 times.

  • Ethyl Acetate Wash: After the chloroform wash, add an equal volume of ethyl acetate to the remaining aqueous phase. This step removes less polar flavonoids and phenolic acids. Discard the upper ethyl acetate layer. Repeat if necessary. The remaining purified aqueous phase contains the pelargonidin glycosides.

Solid-Phase Extraction (SPE) for High Purity

For obtaining high-purity pelargonidin, SPE using a C18 cartridge is a highly effective method.[8]

  • Conditioning: Wash a C18 SPE cartridge with one column volume of methanol, followed by two column volumes of 0.01% HCl in water.

  • Loading: Load the purified aqueous extract onto the cartridge. The anthocyanins will bind to the C18 stationary phase.

  • Washing: Wash the cartridge with two column volumes of 0.01% HCl in water to remove sugars and other highly polar impurities.

  • Elution: Elute the purified pelargonidin with acidified methanol (0.01% HCl in methanol).[8] Collect this fraction.

  • Final Concentration: Evaporate the methanol from the eluted fraction using a rotary evaporator at 40°C to yield the purified pelargonidin chloride.

Analysis and Quantification

Spectrophotometry: pH Differential Method

This method is excellent for quantifying the total monomeric anthocyanin content. It relies on the structural transformation of anthocyanins with a change in pH.

  • Prepare two dilutions of the extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

  • Measure the absorbance of both dilutions at the visible maximum for pelargonidin (~510-520 nm) and at 700 nm (to correct for haze).[4][18]

  • The total anthocyanin concentration (expressed as pelargonidin-3-glucoside equivalents) is calculated using the difference in absorbance and Beer's Law.

High-Performance Liquid Chromatography (HPLC)

For separation, identification, and precise quantification of pelargonidin and its specific glycosides, HPLC is the gold standard.[11]

  • System: A reverse-phase C18 column is typically used.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector set to the visible maximum (~520 nm) is used for detection and quantification.

  • Confirmation: Coupling HPLC with Mass Spectrometry (LC-MS/MS) allows for definitive structural confirmation by comparing mass-to-charge ratios and fragmentation patterns with known standards.[17][19][20]

Summary of Extraction Protocols

ParameterConventional MacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Passive DiffusionAcoustic CavitationDielectric Heating
Typical Time 12 - 24 hours30 - 90 minutes[5]5 - 15 minutes
Temperature Room Temperature< 45°C[5]50 - 80°C
Solvent Usage HighModerateLow to Moderate
Pros Simple, low equipment costFast, efficient, good for thermolabile compoundsExtremely fast, low solvent use, high throughput
Cons Very slow, high solvent use, lower efficiencyPotential for localized heating, equipment costHigh initial equipment cost, requires method optimization

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (Freeze-Dried, Powdered) Extraction Extraction Step (Maceration, UAE, or MAE) + Acidified Solvent PlantMaterial->Extraction Separation Solid-Liquid Separation (Filtration / Centrifugation) Extraction->Separation CrudeExtract Crude Extract Separation->CrudeExtract SolventRemoval Solvent Removal (Rotary Evaporation <45°C) CrudeExtract->SolventRemoval AqueousExtract Concentrated Aqueous Extract SolventRemoval->AqueousExtract Cleanup Purification (LLE / SPE) AqueousExtract->Cleanup PurifiedExtract Purified Pelargonidin Chloride Cleanup->PurifiedExtract Analysis Analysis (Spectrophotometry / HPLC-MS) PurifiedExtract->Analysis

Caption: General workflow for the extraction and purification of pelargonidin chloride.

Pelargonidin_Structure cluster_Pelargonidin Pelargonidin Flavylium Cation P_structure

Caption: Chemical structure of the pelargonidin flavylium cation.

References

  • CN106366141A - Method for preparing pelargonidin-3-O-glucoside in separated mode - Google P
  • CN105601605A - Methanol hydrochloric acid extraction method of anthocyanins in aged purple chrysanthemum flower petals - Google P
  • Ultrasonication-Assisted Extraction of Anthocyanins from Fruit and Vegetable Waste | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of [4‐14C]‐pelargonidin chloride and [4‐14C]‐delphinidin chloride | Request PDF - ResearchGate. (URL: [Link])

  • Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC. (URL: [Link])

  • Extraction, Isolation, and Characterization of Pelargonidin 3,5-O-Diglucoside Salt from Pomegranate Flowers - ResearchGate. (URL: [Link])

  • Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design - PubMed. (URL: [Link])

  • High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons - MDPI. (URL: [Link])

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (URL: [Link])

  • Pelargonidin chloride | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer BioCrick. (URL: [Link])

  • Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins: Multidimensional fragmentation pathways using high performance liquid chromatography-electrospray ionization-ion trap-time of flight mass spectrometry - ResearchGate. (URL: [Link])

  • Plant sources of anthocyanin pigments. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Optimization of Microwave-assisted Extraction of Anthocyanin from Clitoria Ternatea Flowers - ijmerr. (URL: [Link])

  • Ultrasonic-Assisted Extraction and Characterization of Natural Colorants from Plants and Evaluation of Their Therapeutic Propert - ResearchGate. (URL: [Link])

  • Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PMC. (URL: [Link])

  • (a) HPTLC chromatogram of pelargonidin separation for the sprouts (tracks 4–8 - ResearchGate. (URL: [Link])

  • Pelargonidin - Wikipedia. (URL: [Link])

  • Microwave-Assisted Extraction of Anthocyanins from Black Currant Marc - ResearchGate. (URL: [Link])

  • Pelargonidin chloride, CAS No. 134-04-3 | Anthocyanins as HPLC standards - Carl ROTH. (URL: [Link])

  • Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products - MDPI. (URL: [Link])

  • Ultrasonic-Assisted Extraction and Characterization of Natural Colorants from Plants and Evaluation of Their Therapeutic Properties and Cytotoxicity - Polish Journal of Environmental Studies. (URL: [Link])

  • Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC. (URL: [Link])

  • Procedures for Extraction of Anthocyanins from Different Food - Encyclopedia.pub. (URL: [Link])

  • Purification and cloning of a Chinese red radish peroxidase that metabolise pelargonidin and forms a gene family in Brassicaceae - PubMed. (URL: [Link])

  • Purification steps of two anthocyanidins and two anthocyanins from... - ResearchGate. (URL: [Link])

  • Anthocyanin Purification Materials: Methanol, Acidified water: 0.01%... - ResearchGate. (URL: [Link])

  • Microwave-assisted extraction of anthocyanin from Chinese bayberry and its effects on anthocyanin stability. (URL: [Link])

  • Ultrasound-assisted extraction of hesperidin from Penggan (Citrus reticulata) peel - PubMed. (URL: [Link])

  • The stability of pelargonidin-based anthocyanins at varying water activity. (URL: [Link])

  • Extraction of Anthocyanins and Total Phenolic Compounds from Açai (Euterpe oleracea Mart.) Using an Experimental Design Methodology. Part 3: Microwave-Assisted Extraction - MDPI. (URL: [Link])

  • Hot water extraction, ultrasound, microwave and pectinase-assisted extraction of anthocyanins from blue pea flower - Monash University. (URL: [Link])

  • Concentrations of Anthocyanins in Common Foods in the United States and Estimation of Normal Consumption - USDA ARS. (URL: [Link])

  • Chitosan-Carboximethylcellulose Microcomplexes and/or Vitamin B3 Enhance Physical Properties and Performance of Cassava Starch - ACS Publications. (URL: [Link])

Sources

Troubleshooting & Optimization

improving the stability of pelargonidin chloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Pelargonidin Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of pelargonidin chloride in solution. As an anthocyanin, pelargonidin is notoriously unstable, and its degradation can significantly impact experimental reproducibility and outcomes. This center provides not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your own experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pelargonidin chloride instability in aqueous solutions?

The instability of pelargonidin chloride is primarily due to its chemical structure, which is highly susceptible to degradation from a variety of factors. The most significant of these are pH, oxygen, temperature, and light.[1][2] At different pH values, the molecule undergoes structural transformations, converting from the vibrant red flavylium cation to colorless or bluish forms that are more prone to degradation.[3] Oxygen, especially in the presence of light or heat, directly oxidizes the molecule, leading to irreversible breakdown and loss of color and activity.[2][4][5]

Q2: I've just dissolved my solid pelargonidin chloride. What is the optimal pH to maintain its stability and red color?

For maximum stability and to maintain the characteristic red color, you should prepare your solutions in an acidic environment, typically below pH 3.[6] In this pH range, the flavylium cation form predominates, which is the most stable and colorful of its structural forms. As the pH increases towards neutral and alkaline conditions, the molecule is converted to unstable forms that rapidly degrade.[3][6]

Q3: How should I store the solid compound and my prepared stock solutions?

Proper storage is critical to preserving the integrity of pelargonidin chloride.

  • Solid Form: The crystalline solid should be stored at -20°C, protected from light and moisture.[7][8] Under these conditions, it can be stable for several years.[8]

  • Stock Solutions: Prepare stock solutions in an organic solvent like DMSO or ethanol, which should be purged with an inert gas (e.g., nitrogen or argon) before sealing.[8] Store these solutions at -80°C for long-term stability (up to one year).[7] For aqueous solutions, which are much less stable, prepare them fresh for each experiment and use them immediately. If short-term storage is unavoidable, keep them on ice and protected from light.

Q4: My pelargonidin solution is rapidly turning from red to a brownish or colorless liquid. What is happening?

This color change is a visual indicator of degradation. The initial fading from red to colorless is often due to a pH shift above 3.0, causing the flavylium cation to convert to the colorless carbinol pseudobase. The subsequent browning indicates the formation of degradation products, likely resulting from oxidation of the molecule's core structure.[9] This process is accelerated by exposure to oxygen, light, and elevated temperatures.[1][4]

Troubleshooting Guide

Problem: My pelargonidin solution loses its color and potency in the middle of an experiment.

This is a common issue that can compromise data quality. The root cause is almost always the degradation of the molecule. Let's break down the likely culprits and how to address them.

Probable Cause 1: Sub-optimal pH Environment

  • Scientific Rationale: The structure of pelargonidin is in a dynamic equilibrium that is highly dependent on pH. The desired red flavylium cation is only dominant at low pH. As the pH rises, it converts to other, less stable forms. This is a critical concept to grasp for anyone working with anthocyanins.

  • Solution: Ensure your experimental buffer system is strongly acidic (pH < 3.0). If your experiment (e.g., a cell culture assay) requires a neutral pH, the degradation is unavoidable but can be managed.

  • Preventative Action: For assays at neutral pH, prepare a highly concentrated stock in an acidic solvent (e.g., DMSO with 0.1% HCl) and add it to your assay medium at the last possible moment to minimize the exposure time to the destabilizing pH.

Diagram 1: pH-Dependent Structural Transformations of Pelargonidin

This diagram illustrates the equilibrium between the stable flavylium cation and its less stable forms at higher pH.

G cluster_pH pH Influence A Flavylium Cation (Red, Stable) B Quinoidal Base (Blue/Violet) A->B pH increase C Carbinol Pseudobase (Colorless) A->C +H2O (Hydration) D Chalcone (Colorless/Yellow) C->D Ring Opening

Caption: pH-driven equilibrium of pelargonidin forms in solution.

Probable Cause 2: Oxidative Degradation

  • Scientific Rationale: Oxygen is a major driver of anthocyanin degradation.[2][4][5] The breakdown of the central heterocycle is a primary pathway for the disappearance of the molecule in the presence of oxygen.[4][5] This process is often initiated by autoxidation or can be catalyzed by enzymes or metal ions.

  • Solution: Deoxygenate your buffers and solvents. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use.

  • Preventative Action: Work in a low-oxygen environment when possible (e.g., a glove box). Avoid introducing air into your solutions by minimizing headspace in vials and preventing vigorous vortexing, which incorporates oxygen. The use of amber vials is also mandatory to prevent light-induced oxidation.[1]

Diagram 2: Simplified Oxidative Degradation of Pelargonidin

This diagram shows a conceptual pathway for how oxygen can lead to the breakdown of the pelargonidin structure.

G Pelargonidin Pelargonidin (Flavylium Cation) Intermediate Oxidized Intermediates Pelargonidin->Intermediate Oxidation Oxygen Oxygen (O2) Light, Heat, Metal Ions Oxygen->Intermediate Degradation Degradation Products (e.g., Phenolic Acids, Aldehydes) (Colorless/Brown) Intermediate->Degradation Ring Fission

Caption: Oxidative degradation pathway of pelargonidin.

Probable Cause 3: Thermal Stress

  • Scientific Rationale: Elevated temperatures significantly accelerate all chemical degradation reactions, including the hydrolysis and oxidation of pelargonidin.[1][10] Thermal treatments are one of the most significant factors affecting anthocyanin stability.[10] Even temperatures above 25°C can lead to noticeable degradation over the course of a typical experiment.

  • Solution: Maintain your solutions at low temperatures whenever possible. Perform experimental steps on ice.

  • Preventative Action: If your experiment must be conducted at a higher temperature (e.g., 37°C for cell culture), refer to the "Preventative Action" for Probable Cause 1. Minimize the time the compound spends at this elevated temperature.

Data Summary Tables

Table 1: Influence of pH on Pelargonidin Chloride Stability and Color

pH RangePredominant FormColorRelative StabilityExperimental Recommendation
< 3.0 Flavylium CationIntense Red[3]HighOptimal for stock solutions and analytical standards.
3.0 - 5.0 Equilibrium MixRed to Violet[3]ModerateAcceptable for short-term experiments.
5.0 - 7.0 Carbinol/ChalconeColorless/Fading[3]LowHigh risk of degradation. Add immediately before measurement.
> 7.0 Quinoidal Base/ChalconeBluish/Yellow[3]Very LowNot recommended. Rapid degradation is expected.

Table 2: Recommended Storage Conditions for Pelargonidin Chloride

FormatSolvent/MatrixTemperatureDurationKey Considerations
Solid Crystalline Powder-20°C≥ 4 years[8]Protect from light and moisture.
Organic Stock DMSO, Ethanol-80°C~1 year[7]Purge with inert gas; use amber vials.
Aqueous Stock Acidified Water (pH < 3)4°C (on ice)< 24 hoursPrepare fresh daily; protect from light.
Working Solution Experimental BufferVariesMinutes to HoursPrepare immediately before use.

Experimental Protocol

Protocol: Preparation of a Stabilized Pelargonidin Chloride Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of an aqueous solution for immediate use in experiments.

Materials:

  • Pelargonidin chloride (solid)

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), concentrated

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial

  • Ice bucket

Procedure:

  • Prepare Acidified Water: Create a 0.1 M HCl solution by appropriately diluting concentrated HCl in high-purity water. This will serve as your solvent, ensuring a pH well below 3.

  • Deoxygenate Solvent: Place the required volume of 0.1 M HCl in an amber vial. Sparge the solvent with your inert gas for 15-20 minutes. This removes dissolved oxygen, a key degradation factor.[4][5]

  • Weigh Pelargonidin Chloride: In a separate, dry microfuge tube, weigh the required amount of solid pelargonidin chloride. Perform this step quickly to minimize exposure to ambient light and humidity.

  • Dissolution: Add the deoxygenated, acidified water to the solid pelargonidin chloride. Cap the tube immediately and mix gently by inversion or brief, low-speed vortexing until fully dissolved. Avoid vigorous shaking to prevent re-oxygenation.

  • Immediate Use and Storage:

    • Place the freshly prepared solution in an ice bucket, ensuring it is protected from light.

    • Use the solution for your experiment as quickly as possible, ideally within a few hours.

    • Do not store this aqueous solution overnight. Discard any unused portion.

By following this protocol, you are actively mitigating the primary drivers of degradation—pH instability and oxidation—giving you the best possible chance for reproducible results.

References

  • Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. SciSpace.
  • Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols.
  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Tre
  • Some effects of sugars on the breakdown of pelargonidin-3-glucoside in model systems at 90 °c.
  • Pelargonidin chloride | Nrf2 | NO Synthase | ROS. TargetMol.
  • Pelargonidin (chloride)
  • CAS 134-04-3: Pelargonidin chloride. CymitQuimica.
  • Pelargonidin chloride | CAS:134-04-3. BioCrick.
  • Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temper
  • The stability of pelargonidin-based anthocyanins at varying water activity. (PDF)
  • Natural Pigments: Stabilization Methods of Anthocyanins for Food Applic
  • Comparison of the Stability of Pelargonidin‐based Anthocyanins in Strawberry Juice and Concentrate. (PDF)
  • Anthocyanins: Factors Affecting Their Stability and Degrad
  • Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. MDPI.

Sources

Technical Support Center: Troubleshooting Pelargonidin Chloride Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pelargonidin chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this vibrant yet delicate anthocyanidin. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

Experiencing unexpected results with pelargonidin chloride? This section addresses common problems, their probable causes, and actionable solutions.

Symptom 1: Color of the pelargonidin chloride solution fades or changes from red/orange to colorless or yellowish.

  • Probable Cause 1: pH Instability. Pelargonidin chloride's vibrant red flavylium cation form is most stable in acidic conditions (pH 1-3).[1] As the pH increases towards neutral and alkaline, it undergoes structural transformations to less stable and colorless or yellowish forms like the carbinol pseudobase and chalcone.[1]

  • Solution:

    • Verify and Adjust pH: Immediately measure the pH of your solution. For optimal stability, maintain a pH between 1 and 3.

    • Acidify Solvents: Prepare all stock solutions and buffers in a mildly acidic solvent. A common choice is methanol or ethanol with a small percentage of hydrochloric acid (e.g., 0.1% HCl).

    • Buffer Selection: When working with buffered solutions, choose a buffer system that can reliably maintain a pH below 4.

  • Probable Cause 2: Exposure to Light. Like many anthocyanins, pelargonidin chloride is susceptible to photodegradation.[2][3][4] Exposure to ambient or direct light can accelerate its breakdown.

  • Solution:

    • Work in Low-Light Conditions: Whenever possible, handle pelargonidin chloride and its solutions in a dimly lit environment.

    • Use Amber Vials: Store stock solutions and experimental samples in amber-colored vials or tubes to protect them from light.

    • Wrap in Foil: For additional protection, wrap containers with aluminum foil.

  • Probable Cause 3: Elevated Temperature. High temperatures can significantly accelerate the degradation of pelargonidin chloride.[3][4][5]

  • Solution:

    • Maintain Cold Chain: Store stock solutions at -20°C or -80°C for long-term stability.[6] For short-term use, keep solutions on ice.

    • Avoid Heat Sources: Do not place solutions near heat sources such as incubators, water baths (unless required by the protocol, in which case exposure should be minimized), or in direct sunlight.

Symptom 2: Inconsistent or non-reproducible results in cell-based assays.

  • Probable Cause 1: Degradation in Culture Media. Standard cell culture media often have a pH between 7.2 and 7.4. At this pH, pelargonidin chloride will rapidly degrade, leading to a lower effective concentration of the active compound.

  • Solution:

    • Prepare Fresh Solutions: Make fresh dilutions of your pelargonidin chloride stock in your culture medium immediately before treating the cells.

    • Minimize Incubation Time: If possible, design your experiment to have shorter incubation times to reduce the extent of degradation.

    • pH-Adjusted Media (with caution): In some specific, well-controlled experiments, you might consider slightly acidifying the medium. However, this can significantly impact cell viability and should be thoroughly validated.

    • Consider Encapsulation: For long-term studies, exploring encapsulation methods for pelargonidin chloride could enhance its stability in physiological pH environments.

  • Probable Cause 2: Interaction with Media Components. Components in the cell culture media, such as certain amino acids or vitamins, may interact with and degrade pelargonidin chloride.

  • Solution:

    • Run a Stability Test: Incubate your final concentration of pelargonidin chloride in the cell culture medium for the duration of your experiment. At various time points, measure the remaining concentration using HPLC or UV-Vis spectroscopy to understand its stability profile in your specific experimental conditions.

    • Simplify the Medium: If feasible, for short-term assays, consider using a simpler, serum-free medium to reduce potential interactions.

Symptom 3: Unexpected peaks appear in HPLC or Mass Spectrometry analysis.

  • Probable Cause: Degradation Products. The appearance of new peaks is a clear indication that your pelargonidin chloride has degraded. These peaks could correspond to the chalcone or other breakdown products.

  • Solution:

    • Review Handling Procedures: Re-evaluate your entire experimental workflow, from stock solution preparation to sample analysis, to identify potential sources of degradation (pH, light, temperature).

    • Optimize Analytical Method: Ensure your HPLC method is optimized for anthocyanin analysis. This typically involves using an acidic mobile phase.

    • Characterize Degradation Products: If the degradation is unavoidable and part of a process you are studying, use techniques like LC-MS/MS to identify the structure of the degradation products.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing pelargonidin chloride?

A1: For stock solutions, use a high-purity organic solvent such as methanol, ethanol, or DMSO.[8] It is crucial to acidify the solvent slightly (e.g., with 0.1% HCl) to maintain an acidic environment and improve stability. Store stock solutions at -20°C or -80°C in airtight, light-protected containers.[6][9]

Q2: How can I accurately measure the concentration of my pelargonidin chloride solution?

A2: UV-Vis spectroscopy is a quick method for concentration determination. Pelargonidin chloride has characteristic absorption maxima.[8] However, for more accurate and specific quantification, especially in the presence of potential impurities or degradation products, HPLC with a photodiode array (PDA) detector is the recommended method.[10]

Q3: What are the key stability factors I need to control?

A3: The primary factors influencing pelargonidin chloride stability are pH, light, and temperature.[3][4][11] Maintaining a low pH (1-3), protecting from light, and keeping temperatures low are essential for preventing degradation.

Q4: Can I use pelargonidin chloride in aqueous buffers for my experiments?

A4: Yes, but with caution. If you need to use an aqueous buffer, ensure it is acidic (pH < 4). Prepare the solution fresh before each experiment and use it immediately. Avoid neutral or alkaline buffers as they will cause rapid degradation.

Q5: My pelargonidin chloride powder has a brownish tint. Is it still usable?

A5: A brownish tint may indicate some level of degradation or the presence of impurities. Ideally, the powder should be a dark red/purple color.[12] It is recommended to assess the purity of the powder using HPLC before use. If significant degradation is observed, it is best to use a new, high-purity batch.

Data & Protocols

Stability of Pelargonidin Chloride Under Various Conditions
Condition Stability Observations Recommendation
pH 1-3 HighVibrant red/orange colorIdeal for storage and experiments
pH 4-6 ModerateColor starts to fadeUse with caution, for short durations only
pH > 7 LowRapid discoloration to colorless/yellowAvoid for most applications
Light Exposure LowFading of colorProtect from light at all times
Elevated Temperature (>40°C) LowAccelerated degradation[12]Maintain cold conditions
Room Temperature Moderate-LowGradual degradationMinimize time at room temperature
-20°C / -80°C HighExcellent long-term stability[6]Recommended for stock solution storage
Protocol: Preparation of a Stable Pelargonidin Chloride Stock Solution
  • Materials:

    • Pelargonidin chloride powder

    • High-purity methanol (or ethanol)

    • Concentrated hydrochloric acid (HCl)

    • Amber glass vial with a screw cap

    • Pipettes and tips

    • Vortex mixer

  • Procedure:

    • Prepare an acidified methanol solvent by adding 100 µL of concentrated HCl to 100 mL of methanol (final concentration approx. 0.1% v/v).

    • Weigh the desired amount of pelargonidin chloride powder in the amber vial.

    • Add the appropriate volume of acidified methanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Cap the vial tightly and vortex until the powder is completely dissolved.

    • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

    • Store the stock solution at -20°C or -80°C.

Protocol: Quantification of Pelargonidin Chloride Degradation using HPLC
  • Sample Preparation:

    • Prepare your pelargonidin chloride samples under your experimental conditions.

    • At specified time points, take an aliquot of the sample and immediately mix it with an equal volume of acidified methanol to quench any further degradation and precipitate proteins if present.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate pelargonidin from its degradation products (e.g., start with 5% B, ramp to 30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector at the λmax of pelargonidin (around 520 nm).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak area of pelargonidin at each time point.

    • Plot the peak area against time to determine the degradation kinetics.

Visualizing Degradation and Workflows

Pelargonidin_Degradation_Pathway Pelargonidin Pelargonidin (Flavylium Cation) (Red, pH < 3) Carbinol Carbinol Pseudobase (Colorless, pH 4-6) Pelargonidin->Carbinol +H2O, -H+ (pH increase) Carbinol->Pelargonidin -H2O, +H+ (pH decrease) Chalcone Chalcone (Yellowish/Colorless, pH > 7) Carbinol->Chalcone Ring Opening Degradation Further Degradation Products Chalcone->Degradation Oxidation, etc.

Caption: Recommended workflow for experiments with pelargonidin chloride.

References

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Available from: [Link]

  • Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. PMC - NIH. Available from: [Link]

  • Structural chemistry and stability of anthocyanins. The Pharma Innovation. Available from: [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. PubMed. Available from: [Link]

  • Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. SciELO. Available from: [Link]

  • Temperature dependence of the visible absorption of the pelargonidin chloride containing PLA-composite IIa measured on heating (sample thickness 0.5 mm). ResearchGate. Available from: [Link]

  • Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation. NIH. Available from: [Link]

  • Pelargonidin chloride | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer BioCrick. BioCrick. Available from: [Link]

  • Chitosan-Carboximethylcellulose Microcomplexes and/or Vitamin B3 Enhance Physical Properties and Performance of Cassava Starch. ACS Publications. Available from: [Link]

  • Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins: Multidimensional fragmentation pathways using high performance liquid chromatography-electrospray ionization-ion trap-time of flight mass spectrometry. ResearchGate. Available from: [Link]

  • Relative degradation kinetics of : pelargonidin |, 3-glucos ide (0.1... ResearchGate. Available from: [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. Available from: [Link]

  • Safety Data Sheet: Pelargonidin chloride. Carl ROTH. Available from: [Link]

  • Reliability of analytical methods for determining anthocyanins in blood orange juices. N/A. Available from: [Link]

  • Factors Affecting the Stability of Anthocyanins. Turkish Journal of Agriculture. Available from: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah journals. Available from: [Link]

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Technical Support Center: Optimization and Troubleshooting for HPLC Analysis of Pelargonidin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of pelargonidin chloride. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot their analytical methods for this important anthocyanidin. My goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Pelargonidin is a key anthocyanidin responsible for the vibrant orange and red colors in many fruits and flowers.[1] Its accurate quantification by High-Performance Liquid Chromatography (HPLC) is essential for everything from quality control in the food industry to pharmacokinetic studies in drug development.[2] However, like many anthocyanins, its analysis can be challenging due to its inherent instability and reactivity. This guide offers practical, field-tested advice in a direct question-and-answer format to help you navigate these challenges successfully.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when setting up an HPLC method for pelargonidin chloride for the first time.

Q1: What are the recommended starting HPLC parameters for pelargonidin chloride analysis?

A1: For a robust starting point, a reversed-phase HPLC method is the industry standard. The key is to maintain an acidic environment to ensure pelargonidin remains in its stable, colored flavylium cation form.[3][4] Below is a table summarizing a reliable set of initial conditions.

Table 1: Recommended Starting HPLC Parameters for Pelargonidin Chloride Analysis

ParameterRecommended ConditionRationale & Expert Notes
Column Reversed-Phase C18 (e.g., 2.1-4.6 mm ID, 100-250 mm length, 2.2-5 µm particle size)C18 columns provide excellent retention and selectivity for moderately polar compounds like pelargonidin. Smaller particle sizes (UHPLC) can offer higher resolution and faster run times.[3][5]
Mobile Phase A Water with an acidifier (e.g., 0.1-5% Formic Acid or 0.1% TFA)Crucial for Stability: The acidic pH (ideally < 3) is non-negotiable. It suppresses the deprotonation of hydroxyl groups and prevents the formation of the colorless carbinol pseudobase, ensuring reproducible chromatography. Formic acid is often preferred for LC-MS compatibility.[3]
Mobile Phase B Acetonitrile or MethanolAcetonitrile typically provides better peak shape and lower backpressure than methanol. A gradient elution is almost always necessary to separate pelargonidin from other related compounds.
Gradient Elution Start with a low percentage of B (e.g., 5-10%), ramp up to elute your analyte, then a high-organic wash step.A typical gradient might be 10% to 40% B over 20-30 minutes. This will need to be optimized based on your specific sample matrix and column dimensions.[6]
Flow Rate 0.5 - 1.0 mL/min for a 4.6 mm ID column; 0.2 - 0.5 mL/min for a 2.1 mm ID columnAdjust based on column dimensions and desired backpressure.
Column Temperature 25 - 40 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reduce viscosity, but excessive heat can degrade anthocyanins. A column oven is essential for reproducibility.[7]
Detection (DAD/UV-Vis) Wavelength at λmax ~520 nmThis is the wavelength of maximum absorbance for the red flavylium cation of pelargonidin, providing the best sensitivity and selectivity.[1][8] Monitoring at a second wavelength in the UV range (e.g., 270 nm) can be useful for detecting other flavonoids or impurities.[8]
Injection Volume 5 - 20 µLThis should be optimized to avoid column overloading, which can lead to peak fronting and poor resolution.
Q2: How do I prepare my samples and standards for analysis? The stability seems low.

A2: Sample and standard preparation are critical for success. Pelargonidin is susceptible to degradation at neutral or alkaline pH, and by exposure to light and oxygen.

Protocol: Standard & Sample Preparation

  • Solvent Choice: Dissolve your pelargonidin chloride reference standard in a solvent that mimics the initial mobile phase conditions. A solution of 70-80% methanol or acetonitrile in water, acidified with 0.1% HCl or formic acid, works well. For pelargonidin chloride, solubility is good in organic solvents like ethanol and DMSO.[8]

  • Acidify Everything: Ensure your sample extraction solvent and final sample diluent are acidified. For fruit extracts, this might involve extraction with an acidified methanol/water mixture.[9] For plasma samples, acidification to pH 2 before extraction is common.[7]

  • Cleanup: Complex matrices like fruit or plasma extracts often require a cleanup step to remove interferences. Solid-Phase Extraction (SPE) with a C18 cartridge is a highly effective method for this.[4][7][9]

  • Filtration: Before injection, filter all samples and standards through a 0.22 or 0.45 µm syringe filter (PTFE or nylon, check for compatibility) to remove particulates that could clog the column frit.[10]

  • Storage: Store stock solutions and prepared samples at -20°C or lower in amber vials to protect from light.[8] For analysis, keep samples in the autosampler at a cool temperature (e.g., 4 °C) if possible. Prepare fresh working standards daily.

Q3: Which acidifier should I use in my mobile phase: formic acid, TFA, or phosphoric acid?

A3: The choice of acidifier impacts chromatography, detection, and instrument health.

  • Formic Acid (FA): This is the most common choice. It provides sufficient acidity, is volatile (making it ideal for LC-MS), and is relatively gentle on the HPLC system. A concentration of 0.1% to 5% is typical.[6]

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can significantly improve peak shape for some compounds by masking active sites on the silica. However, it is a strong UV absorbent at low wavelengths and can cause ion suppression in mass spectrometry, making it less ideal for LC-MS. A low concentration (0.05-0.1%) is usually sufficient.[7]

  • Phosphoric Acid: This is a non-volatile acid, making it unsuitable for LC-MS. It provides excellent buffering capacity and can be used for UV-only methods, but it can be harsh on the HPLC system over time.

Recommendation: Start with Formic Acid . It offers the best balance of performance, compatibility, and gentleness on your equipment.

Part 2: HPLC Method Development Workflow

A structured approach to method development is crucial for efficiency and robustness. The following workflow outlines the key stages.

G cluster_0 Method Development Workflow cluster_1 cluster_2 cluster_3 a0 Step 1: Define Goals (Analyte, Matrix, Required LoQ) a1 Step 2: Literature Review & Initial Parameter Selection a0->a1 Inform a2 Step 3: Column & Mobile Phase Screening a1->a2 Guide b1 Select C18 Column Acidified Water/ACN Mobile Phase Detection at ~520 nm a1->b1 a3 Step 4: Gradient Optimization a2->a3 Refine a4 Step 5: Fine-Tuning (Temp, Flow Rate, Wavelength) a3->a4 Optimize b2 Adjust slope and time to resolve peaks of interest a3->b2 a5 Step 6: Method Validation (Linearity, Accuracy, Precision) a4->a5 Finalize b3 Confirm stability, sensitivity, and reproducibility a5->b3

Caption: Workflow for HPLC Method Development.

Part 3: Troubleshooting Guide for Common Issues

Even with a well-developed method, problems can arise. This section provides a systematic approach to diagnosing and solving common HPLC issues related to pelargonidin analysis.

Q4: My peaks are broad or tailing. What's the cause and how do I fix it?

A4: Poor peak shape is a common problem that compromises resolution and integration accuracy. Tailing is often caused by secondary interactions or column issues.

Possible Causes & Solutions:

  • Insufficient Mobile Phase Acidity: If the pH is not low enough, pelargonidin can exist in multiple forms, leading to peak broadening.

    • Solution: Ensure your mobile phase pH is below 3.0. Consider increasing the formic acid concentration slightly (e.g., from 0.5% to 1.0%).

  • Column Contamination or Degradation: Active sites on the column's stationary phase can become exposed over time, leading to strong, unwanted interactions with the analyte's hydroxyl groups. Buildup of matrix components can also block the column frit.[11]

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, isopropanol, then hexane, followed by isopropanol again before returning to your mobile phase).[11] If this doesn't work, the column may be permanently damaged. Using a guard column is a cost-effective way to protect your analytical column.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause the analyte band to spread before it even reaches the column.[12]

    • Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly seated and tightened (but not overtightened) to eliminate any void volumes.[12]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample and inject a smaller mass of the analyte.

Q5: My retention times are drifting or unstable from run to run. Why?

A5: Unstable retention times make peak identification unreliable and are a sign of a system that is not in equilibrium.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection.

    • Solution: Ensure your equilibration step is long enough. A good rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column before injecting.[13]

  • Pump or Gradient Mixer Issues: Problems with the pump (leaks, faulty check valves) or gradient proportioning valves can lead to inconsistent mobile phase composition.[12]

    • Solution: Check for pressure fluctuations. A high ripple can indicate a pump issue. Purge the pump to remove air bubbles.[13] Run a gradient composition test to ensure the mixer is performing correctly.

  • Mobile Phase Instability: Selective evaporation of the more volatile organic component (acetonitrile) can change the mobile phase composition over time.

    • Solution: Keep mobile phase bottles covered.[14] Prepare fresh mobile phase daily to ensure consistency.[10]

  • Temperature Fluctuations: Changes in ambient or column temperature will affect retention times.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.[13][14]

Troubleshooting Decision Tree: Unstable Retention Times

G start Problem: Unstable Retention Times q1 Is the pressure stable? start->q1 a1_yes System appears mechanically sound. Check equilibration and mobile phase. q1->a1_yes Yes a1_no Check for leaks, purge pump, service check valves. q1->a1_no No q2 Is column equilibration time adequate (>10 column volumes)? a1_yes->q2 a2_yes Check mobile phase and temperature. q2->a2_yes Yes a2_no Increase equilibration time in your method. q2->a2_no No q3 Is the mobile phase fresh? Are reservoirs covered? a2_yes->q3 a3_yes Check for temperature fluctuations. q3->a3_yes Yes a3_no Prepare fresh mobile phase. Cover reservoirs to prevent evaporation. q3->a3_no No q4 Is a column oven being used and is the temperature stable? a3_yes->q4 a4_yes Consider column degradation or sample matrix effects. q4->a4_yes Yes a4_no Use a column oven and allow temperature to stabilize. q4->a4_no No

Caption: Troubleshooting Decision Tree for Retention Time Instability.

Q6: I'm not getting enough sensitivity, or my signal-to-noise ratio is poor. How can I improve it?

A6: Low sensitivity can be a method or instrument issue.

  • Incorrect Detection Wavelength: Ensure your detector is set to the λmax of pelargonidin (~520 nm). A slight shift off the peak maximum can cause a significant drop in signal.

  • Sample Degradation: As mentioned, pelargonidin is unstable. If your samples have degraded between preparation and injection, the concentration of the target analyte will be lower.

    • Solution: Re-prepare samples and standards, ensuring they are kept in acidic conditions, cool, and protected from light at all times.

  • Noisy Baseline: A high baseline noise will obscure small peaks.

    • Solution: Ensure the mobile phase is freshly prepared and filtered.[10] Check that the detector lamp has sufficient energy; older lamps can cause noise.[13] Purge the system to remove any air bubbles, as these can cause noise in the detector flow cell.[10]

  • Increase Injection Volume/Concentration: If you are not limited by sample amount or solubility, carefully increasing the injection volume or sample concentration can boost the signal. Be cautious of overloading the column.

References

  • Hapsari, B. W., Manikharda, & Setyaningsih, W. (2022). DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences, 26(2), 360-369. [Link]

  • Carl ROTH. (n.d.). Pelargonidin chloride, CAS No. 134-04-3. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Kallithraka, S., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). MDPI. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profile of anthocyanins. Retrieved from [Link]

  • YMC America. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2. Retrieved from [Link]

  • EPrints USM. (n.d.). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) NUR ATIE. Retrieved from [Link]

  • Wang, Y., et al. (2015). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. MDPI. [Link]

  • Yari, A., & Rashnoo, S. (2017). Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design. PubMed. [Link]

  • Malaysian Journal of Medical and Health Sciences. (2023). VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. [Link]

  • Wallace, T. C., & Giusti, M. M. (2015). Recent Advances in Anthocyanin Analysis and Characterization. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Pelargonidin. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Structural characterization of cyanidin-3,5-diglucoside and pelargonidin-3,5-diglucoside anthocyanins. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • OIV. (n.d.). HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC patterns of purified-anthocyanin elution with different solvents.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Pelargonidin Chloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pelargonidin Chloride Quantification

Pelargonidin chloride, an anthocyanidin, is a natural pigment responsible for the orange and red hues in many fruits and flowers.[1] Beyond its role as a colorant, pelargonidin and its glycosides are subjects of intense research due to their potential antioxidant, anti-inflammatory, and other health-promoting properties.[2] Accurate and reliable quantification of pelargonidin chloride is paramount for researchers in nutrition, pharmacology, and drug development to understand its bioavailability, metabolism, and therapeutic potential. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose, offering robust and reproducible quantification when properly validated.[3]

This guide will delve into a validated HPLC method for pelargonidin chloride analysis, comparing it with alternative techniques and providing a comprehensive framework for its implementation in a research or quality control setting.

The Foundation: Principles of HPLC for Anthocyanin Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For anthocyanins like pelargonidin chloride, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Pelargonidin chloride, being a relatively polar molecule, will have a moderate affinity for the stationary phase, allowing for its separation from other matrix components.

The acidic nature of the mobile phase is crucial for anthocyanin analysis. It ensures that the anthocyanin exists in its stable flavylium cation form, which is colored and readily detectable by UV-Vis spectrophotometry.[4]

A Validated HPLC-DAD Method for Pelargonidin Chloride Analysis

The following method is a synthesis of validated parameters reported in the scientific literature for the analysis of pelargonidin chloride and related anthocyanins. This provides a robust starting point for method development and validation in your laboratory.

Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is a common choice.[5]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier is essential for maintaining the stability and peak shape of pelargonidin chloride.[5]

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a consistent column temperature is critical for reproducible retention times.

  • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength (λmax) of pelargonidin, which is approximately 520 nm.[6] A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

  • Injection Volume: 10-20 µL.

Experimental Workflow: From Sample to Result

The following diagram illustrates the general workflow for the analysis of pelargonidin chloride using a validated HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (e.g., acidified methanol) Sample->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Inject HPLC_Column HPLC Column (C18) Autosampler->HPLC_Column DAD_Detector DAD Detector (λ = 520 nm) HPLC_Column->DAD_Detector Chromatogram Chromatogram DAD_Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result

Caption: A typical workflow for the HPLC analysis of pelargonidin chloride.

Method Validation: Ensuring Data Integrity

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[7] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][8]

Specificity

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components. In the context of pelargonidin chloride analysis, this is typically demonstrated by:

  • Peak Purity Analysis: Using a DAD, the UV-Vis spectrum of the pelargonidin chloride peak in a sample chromatogram is compared with that of a pure standard. A high degree of similarity indicates peak purity.

  • Analysis of Blank and Placebo Samples: Injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of pelargonidin chloride.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of at least five standard solutions of pelargonidin chloride of known concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[9]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Procedure: A known amount of pelargonidin chloride standard is spiked into a placebo sample at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The samples are then analyzed, and the percentage of the spiked analyte that is recovered is calculated.

  • Acceptance Criteria: The mean recovery should be within 98-102% with a relative standard deviation (%RSD) of ≤ 2%.[9]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

  • Repeatability (Intra-day Precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration, conducted on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, with different analysts, or on different instruments to assess the ruggedness of the method.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementTypical Acceptance Criteria
Specificity Peak Purity, Blank AnalysisNo interfering peaks at the analyte's retention time.
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy % Recovery98 - 102%
Precision % Relative Standard Deviation (%RSD)≤ 2%
LOD Signal-to-Noise Ratio or Calculation~3:1
LOQ Signal-to-Noise Ratio or Calculation~10:1

Sample Preparation: A Critical Step for Accurate Quantification

The choice of sample preparation technique is highly dependent on the sample matrix.

Protocol 1: Extraction from Fruit Matrices (e.g., Strawberries)
  • Homogenization: Homogenize a known weight of the fruit sample.

  • Extraction: Extract the homogenized sample with an acidified methanol solution (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins.[10] Sonication can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 2: Extraction from Plasma

For biological fluids like plasma, a protein precipitation or solid-phase extraction (SPE) step is necessary to remove interfering proteins and other matrix components.

  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of acetonitrile or methanol containing an internal standard.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Loading: Load the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove unretained interferences.

    • Elution: Elute the pelargonidin chloride with an appropriate solvent (e.g., acidified methanol).

    • The eluate is then ready for HPLC analysis. SPE often provides a cleaner extract and can be used to concentrate the analyte.[2]

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC-DAD is a robust and widely used technique, other methods offer distinct advantages and disadvantages.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)

UHPLC systems use columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[3] When coupled with a tandem mass spectrometer (MS/MS), this technique offers unparalleled selectivity and sensitivity.

  • Advantages:

    • Higher Sensitivity and Selectivity: MS/MS detection allows for the specific detection and quantification of pelargonidin chloride even at very low concentrations and in complex matrices.

    • Faster Analysis Times: UHPLC significantly reduces run times, increasing sample throughput.

    • Structural Information: MS/MS can provide structural information, aiding in the identification of unknown metabolites of pelargonidin chloride.

  • Disadvantages:

    • Higher Cost: The initial investment and maintenance costs for a UHPLC-MS/MS system are significantly higher than for an HPLC-DAD system.

    • Increased Complexity: Method development and operation require a higher level of expertise.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.

  • Advantages:

    • High Separation Efficiency: CE can provide very high theoretical plate counts, leading to excellent resolution.

    • Low Sample and Reagent Consumption: The technique requires very small volumes of sample and reagents.

    • Rapid Method Development: Method development can often be faster than for HPLC.

  • Disadvantages:

    • Lower Sensitivity: The sensitivity of CE with UV-Vis detection is generally lower than that of HPLC-DAD, especially for trace analysis.

    • Lower Loading Capacity: The small capillary volume limits the amount of sample that can be injected.

    • Matrix Effects: Complex matrices can sometimes interfere with the separation.

Performance Comparison
FeatureHPLC-DADUHPLC-MS/MSCapillary Electrophoresis (CE)
Principle Differential PartitioningDifferential Partitioning & Mass-to-Charge RatioElectrophoretic Mobility
Sensitivity GoodExcellentModerate
Selectivity GoodExcellentVery Good
Analysis Speed ModerateFastFast
Cost ModerateHighModerate
Robustness HighModerate-HighModerate
Ease of Use HighModerateModerate

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for pelargonidin chloride quantification depends on the specific research question, the nature of the sample matrix, and the available resources.

  • HPLC-DAD remains the workhorse for routine quality control and quantification in less complex matrices due to its robustness, reliability, and cost-effectiveness. A properly validated HPLC-DAD method, as outlined in this guide, provides the accuracy and precision required for most research applications.

  • UHPLC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as in pharmacokinetic studies where low concentrations of pelargonidin chloride and its metabolites are expected in biological fluids.

  • Capillary Electrophoresis offers a valuable alternative with high separation efficiency and low solvent consumption, particularly for academic research and the analysis of relatively clean samples.

Ultimately, a thorough understanding of the principles and validation requirements of each technique is essential for generating high-quality, reproducible data in the study of pelargonidin chloride.

References

  • Wu, X., Beecher, G. R., Holden, J. M., Haytowitz, D. B., Gebhardt, S. E., & Prior, R. L. (2006). Systematic Identification and Characterization of Anthocyanins by HPLC-ESI-MS/MS in Common Foods in the United States: Fruits and Berries. Journal of Agricultural and Food Chemistry, 54(11), 4069–4075. [Link][11]

  • Mondal, S. (2019). A Stability Indicating Validated Method for the Determination of Lercanidipine Using Reverse Phase High Performance Liquid Chromatography. International Journal of Pharmaceutical Investigation, 9(4), 189–194. [Link][9]

  • Mohd Shafawi, S. F., et al. (2023). VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. Malaysian Journal of Analytical Sciences, 27(4), 840-848. [Link][5]

  • Castro-Vargas, H. I., et al. (2010). Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. Journal of Food Composition and Analysis, 23(8), 770-776. [Link][3]

  • Google Patents. (2017). Method for preparing pelargonidin-3-O-glucoside in separated mode. [10]

  • Revilla, E., et al. (2014). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules, 19(11), 18146-18156. [Link][2]

  • Abreu, S., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2217. [Link][6]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • Castaneda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
  • Yari, A., & Rashnoo, S. (2017). Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design. Journal of Chromatography B, 1067, 38-44. [Link][13]

  • Wikipedia. (n.d.). Pelargonidin. [Link]

  • Carl ROTH. (n.d.). Pelargonidin chloride, CAS No. 134-04-3. [Link][14]

  • Illumina. (n.d.). Strawberry DNA Extraction Protocol. [Link][15]

  • Zhang, Z., et al. (2004). Comparison of HPLC methods for determination of anthocyanins and anthocyanidins in bilberry extracts. Journal of AOAC International, 87(4), 850-857. [Link][16]

  • Murkovic, M., et al. (2000). Anthocyanins Are Detected in Human Plasma after Oral Administration of an Elderberry Extract. Clinical Chemistry, 46(8), 1140-1141. [Link][17]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Institute for Molecular Bioscience. (n.d.). Strawberry DNA extraction activity. [Link][18]

  • Liu, J., et al. (2018). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively. Biomedical Chromatography, 32(5), e4177. [Link][9]

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  • Preprints.org. (2024). Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. [Link][19]

  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. [Link][20]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][21]

  • ResearchGate. (2018). Anthocyanin Extraction Method and Sample Preparation Affect Anthocyanin Yield of Strawberries. [Link][4]

  • MDPI. (2021). A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. [Link][22]

  • MDPI. (2020). Total Phenolic, Anthocyanins HPLC-DAD-MS Determination and Antioxidant Capacity in Black Grape Skins and Blackberries: A Comparative Study. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][1]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Inter-Laboratory Comparison Guide: Pelargonidin Chloride Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Pelargonidin chloride (PgCl) is the chloride salt of pelargonidin, a primary anthocyanidin aglycone responsible for the orange-red pigmentation in strawberries, pelargoniums, and other flora. In pharmaceutical and nutraceutical development, PgCl is increasingly scrutinized for its antioxidant, anti-inflammatory, and anti-diabetic properties.

However, quantifying PgCl across different laboratories presents significant challenges. The molecule is inherently unstable at neutral pH, hygroscopic, and susceptible to thermal degradation. This guide provides an objective inter-laboratory comparison (ILC) framework, contrasting the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV/Vis) and the pH Differential Method .

The Core Problem: Variability

Inter-laboratory studies frequently reveal Relative Standard Deviations (RSD) exceeding 10-15% for anthocyanins. This variance is rarely due to instrument failure but rather:

  • Standard Purity: Failure to correct for moisture/counter-ion content in commercial PgCl standards.

  • Methodological Divergence: Specificity of HPLC vs. the "total" estimation of pH differential.

  • Equilibrium Shift: The pH-dependent structural transformation between the flavylium cation (red, stable) and the hemiketal (colorless, unstable).

Comparative Analysis: HPLC vs. pH Differential Method[7][8][9][10]

This section objectively compares the "Gold Standard" (HPLC) against the "Rapid Screening" alternative (pH Differential), supported by literature-derived performance metrics.

Method A: HPLC-UV/Vis (Specific Quantification)
  • Principle: Separation of PgCl from other anthocyanins (e.g., cyanidin, glycosides) on a C18 stationary phase using an acidic mobile phase, followed by detection at

    
     (approx. 500–520 nm).
    
  • Pros: High specificity; distinguishes aglycone from glycosides; identifies degradation products.

  • Cons: High capital cost; requires high-purity standards; longer run times.

Method B: pH Differential Method (AOAC 2005.02)[8]
  • Principle: Exploits the reversible structural change of anthocyanins. Absorbance is measured at pH 1.0 (colored flavylium) and pH 4.5 (colorless hemiketal). The difference is proportional to monomeric anthocyanin content.

  • Pros: Rapid; economical; robust against polymeric interference (haze correction).

  • Cons: Non-specific (measures total monomeric anthocyanins); relies on accurate extinction coefficients (

    
    ); highly sensitive to buffer pH accuracy.
    
Performance Data Comparison

The following data represents typical validation metrics observed in inter-laboratory settings [1, 2, 4].

MetricHPLC-UV/Vis (Method A)pH Differential (Method B)
Specificity High (Resolves PgCl from impurities)Low (Aggregates all monomeric forms)
Linearity (

)
> 0.999> 0.995
LOD (Limit of Detection) ~0.02 - 0.05

~0.5 - 1.0

Inter-Lab Precision (RSD) 2.0% - 5.0%5.0% - 10.0%
Recovery Rate 95% - 102%85% - 110% (Dependent on

used)
Primary Error Source Standard preparation/moistureHaze/turbidity & pH drift

Critical Insight: While pH differential is excellent for raw material screening, HPLC is mandatory for pharmacokinetic (PK) studies or final product release where specific PgCl identity is required.

The Self-Validating Experimental Protocol

To minimize inter-laboratory error, this protocol enforces Standardization of the Standard and pH Control .

Phase 1: Standard Preparation (The Critical Control Point)

Commercial Pelargonidin Chloride is hygroscopic. Using it "as is" without moisture correction is the #1 cause of assay failure.

  • Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Purity Correction: Calculate the effective mass.

    
    
    Note: If water content is unknown, determine via Karl Fischer titration or thermogravimetric analysis (TGA).
    
  • Solubilization: Dissolve PgCl in 0.1% HCl in Methanol . The acid is crucial to maintain the flavylium cation form (red) and prevent degradation to the chalcone.

Phase 2: HPLC Workflow (Recommended)
  • Column: C18 Core-Shell (e.g., 100 x 4.6 mm, 2.7

    
    ) for rapid resolution.[1]
    
  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5-15% B), 5-10 min (15-25% B), 10-12 min (Wash).

  • Detection: 520 nm.[2]

  • Flow Rate: 1.0 mL/min.

Phase 3: pH Differential Workflow (Alternative)
  • Buffer 1: 0.025 M Potassium Chloride (pH 1.0).

  • Buffer 2: 0.4 M Sodium Acetate (pH 4.5).

  • Measurement: Read Absorbance (A) at 520 nm and 700 nm (haze correction).

  • Calculation:

    
    
    Calculate concentration using PgCl extinction coefficient (
    
    
    
    L/mol·cm, verify with specific literature).

Visualizing the Mechanism & Workflow

Diagram 1: Chemical Stability & Measurement Logic

This diagram illustrates why pH control is non-negotiable. At pH > 4, the target analyte (Flavylium) disappears into colorless forms, leading to false negatives in unbuffered assays.

AnthocyaninStability cluster_methods Measurement Windows Flavylium Flavylium Cation (Red, pH < 2) Target Analyte Hemiketal Hemiketal (Colorless, pH 4-5) Flavylium->Hemiketal Hydration (pH increase) Hemiketal->Flavylium Dehydration (Acidification) Chalcone Chalcone (Yellow/Open Ring, pH > 6) Hemiketal->Chalcone Ring Opening Degradation Irreversible Degradation Products Chalcone->Degradation Oxidation HPLC HPLC Method (Maintains Acidic pH) HPLC->Flavylium Detects PHDiff pH Differential (Exploits Shift) PHDiff->Flavylium Measure 1 PHDiff->Hemiketal Measure 2

Caption: The pH-dependent equilibrium of Pelargonidin. HPLC stabilizes the Flavylium form; pH Differential measures the shift.

Diagram 2: Inter-Laboratory Comparison Workflow

A structured approach to validating results across different sites.

ILC_Workflow cluster_prep Sample Preparation (Critical) cluster_analysis Parallel Analysis Start Reference Material (Pelargonidin Chloride) Step1 Purity & Moisture Correction (TGA / CoA verification) Start->Step1 Step2 Dissolution in Acidified Methanol (0.1% HCl) Step1->Step2 Split Step2->Split MethodA Method A: HPLC (Specific) Split->MethodA Aliquot 1 MethodB Method B: pH Differential (Total Monomeric) Split->MethodB Aliquot 2 Result Data Correlation Analysis (Bland-Altman Plot) MethodA->Result Quantification (mg/g) MethodB->Result Quantification (mg/g eq)

Caption: Recommended workflow for inter-laboratory validation, emphasizing the shared extraction step to isolate instrument variability.

References

  • Lee, J., et al. (2005).[3][4][5][2] Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method: Collaborative Study. Journal of AOAC International. 6[7][6][4][5][8][2][1][9]

  • Lee, J., & Wrolstad, R. E. (2008).[5] Comparison of Two Methods for Anthocyanin Quantification. ResearchGate.[5][1] 5[7][6][4][5][8][2][1][9]

  • Yari, A., & Rashnoo, S. (2017).[10] Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins... by HPLC. Journal of Chromatography B. 10[11][10]

  • Ryu, D., & Koh, E. (2018). Comparison of analytical methods for anthocyanin quantification in berries: HPLC and pH differential methods. ResearchGate.[5][1] 8

  • Cayman Chemical. Pelargonidin (chloride) Product Information & Stability Data.7[7][6][4][5][8][2]

Sources

A Comparative Guide to the Neuroprotective Effects of Pelargonidin and Delphinidin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Color - Unveiling the Neuroprotective Potential of Anthocyanidins

Within the vast chemical arsenal of the plant kingdom, anthocyanidins stand out as vibrant pigments responsible for the red, purple, and blue hues of many fruits and vegetables. Beyond their aesthetic appeal, these flavonoids are gaining significant attention in the scientific community for their broad spectrum of pharmacological activities, including potent neuroprotective properties.[1][2] As the global burden of neurodegenerative diseases like Alzheimer's and Parkinson's continues to grow, the search for effective therapeutic agents has led researchers to investigate these natural compounds.

This guide focuses on two prominent anthocyanidins: Pelargonidin, which imparts an orange-red color to strawberries and kidney beans, and Delphinidin, the pigment behind the deep blues and purples of berries, grapes, and eggplants.[3] While both share a common flavonoid backbone, subtle structural differences translate into distinct mechanistic actions and therapeutic potential. This document provides a detailed, evidence-based comparison of their neuroprotective effects, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy in preclinical models, and provide standardized protocols for their evaluation.

Structural Nuances and Bioavailability: The Foundation of Biological Activity

The fundamental difference between Pelargonidin and Delphinidin lies in the hydroxylation pattern of their B-ring. Pelargonidin possesses a single hydroxyl (-OH) group, whereas Delphinidin has three. This seemingly minor variation has profound implications for their physicochemical properties.

  • Antioxidant Capacity: The number of hydroxyl groups directly correlates with a molecule's ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS). Theoretical calculations and in-vitro assays have demonstrated that Delphinidin, with its three -OH groups, exhibits a stronger conjugation effect and superior coplanar structure, resulting in marginally higher free radical scavenging ability compared to Pelargonidin.[4][5]

Crucially for any neuroprotective agent, the ability to cross the blood-brain barrier (BBB) is paramount. Both Pelargonidin and Delphinidin have been shown to penetrate the BBB, allowing them to exert their effects directly within the central nervous system.[3][6]

Comparative Analysis of Neuroprotective Mechanisms

Pelargonidin and Delphinidin employ a multi-faceted approach to protect neurons, primarily through antioxidant, anti-inflammatory, and anti-apoptotic pathways. While there is overlap, the emphasis and specific pathways they modulate differ.

Attenuation of Oxidative Stress

Oxidative stress, a state of imbalance between ROS production and the body's antioxidant defenses, is a cornerstone of neuronal damage in most neurodegenerative conditions.

  • Pelargonidin: Research demonstrates that Pelargonidin effectively mitigates oxidative stress by enhancing the endogenous antioxidant defense system. In models of cerebral ischemia, it increases the levels of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.[3][7] A primary mechanism for this is the activation of the Nuclear factor-E2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway .[7][8] Nrf2 is a master regulator of the antioxidant response, and its activation by Pelargonidin upregulates a suite of protective genes.

  • Delphinidin: Delphinidin also exhibits potent free radical scavenging capabilities, reducing markers of lipid peroxidation and ROS in brain tissues. Its superior antioxidant activity, attributed to its molecular structure, allows it to directly neutralize a wider array of reactive species.[5]

G cluster_0 Pelargonidin's Antioxidant Pathway Pelargonidin Pelargonidin Nrf2_Keap1 Nrf2-Keap1 Complex Pelargonidin->Nrf2_Keap1 dissociates Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1_SOD Upregulation of HO-1, SOD, Catalase ARE->HO1_SOD activates transcription Oxidative_Stress Reduced Oxidative Stress HO1_SOD->Oxidative_Stress

Diagram 1. Pelargonidin's Nrf2-mediated antioxidant pathway.
Modulation of Neuroinflammation

Chronic inflammation, driven by the activation of glial cells like microglia, is a key contributor to the progression of neurodegenerative diseases.

  • Pelargonidin: This compound displays significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta (TGF-β), and interleukin-6 (IL-6) in models of brain injury.[7] Its anti-inflammatory effects are closely linked to its ability to suppress oxidative stress, which in turn dampens inflammatory signaling cascades.[9]

  • Delphinidin: Delphinidin appears to have a more profound and direct impact on microglia-mediated neuroinflammation. It has been shown to substantially decrease microglial activation in the substantia nigra of Parkinson's disease models. Mechanistically, it suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway , a master regulator of inflammation, leading to decreased production of TNF-α and IL-1β. Furthermore, recent groundbreaking research has identified that Delphinidin can reverse microglial senescence, an age-related dysfunctional state, through the activation of the AMPK/SIRT1 signaling pathway .[10] This anti-aging effect on microglia represents a novel and highly promising therapeutic angle.

G cluster_1 Delphinidin's Anti-inflammatory & Anti-senescence Pathway Delphinidin Delphinidin AMPK AMPK Activation Delphinidin->AMPK NFkB NF-κB Pathway Delphinidin->NFkB inhibits SIRT1 SIRT1 Activation AMPK->SIRT1 Microglia_Senescence Microglial Senescence SIRT1->Microglia_Senescence inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Senescence->Pro_inflammatory contributes to NFkB->Pro_inflammatory activates Neuroinflammation Reduced Neuroinflammation Pro_inflammatory->Neuroinflammation

Diagram 2. Delphinidin's AMPK/SIRT1 and NF-κB pathways.
Efficacy in Preclinical Disease Models

The ultimate test of a neuroprotective compound is its efficacy in relevant disease models. Both Pelargonidin and Delphinidin have shown promise in various models of neurodegeneration.

  • Alzheimer's Disease (AD):

    • Pelargonidin has been shown to attenuate memory deficits induced by amyloid-beta (Aβ) peptides, the primary component of senile plaques in AD.[3][11] It achieves this by reducing hippocampal oxidative stress and inhibiting neuronal apoptosis.[11][12]

    • Delphinidin also ameliorates Aβ-induced neurotoxicity and has been found to inhibit tau hyperphosphorylation, another key pathological hallmark of AD.[1] Critically, it reduces the formation of amyloid plaques and enhances the phagocytic activity of microglia, promoting the clearance of Aβ from the brain.[10][13] Its ability to combat microglial senescence is particularly relevant to this age-related disease.[10]

  • Parkinson's Disease (PD):

    • Pelargonidin has been reported to mitigate Parkinson's-like behaviors in animal models.[3]

    • Delphinidin demonstrates robust effects in PD models, significantly improving motor coordination and reducing bradykinesia. It protects dopaminergic neurons by decreasing microglial activation in the substantia nigra and preserves synaptic integrity.[14]

  • Ischemic Injury:

    • Pelargonidin shows remarkable efficacy in models of acute neuronal injury. In a rat model of stroke (MCAO), it effectively reduced the volume of cerebral ischemia and improved neurological function.[7][8] It also accelerates sensorimotor recovery following spinal cord injury.[9][15]

Quantitative Data Summary

The following table summarizes key findings from preclinical studies, providing a direct comparison of the neuroprotective effects observed.

Parameter Pelargonidin Delphinidin References
Primary Mechanism Nrf2/HO-1 ActivationAMPK/SIRT1 Activation, NF-κB Inhibition[7][10]
Antioxidant Activity Increases endogenous enzymes (SOD, Catalase)Slightly higher direct radical scavenging activity[4][5][7]
Anti-inflammatory Reduces TNF-α, IL-6, TGF-βReduces TNF-α, IL-1β; Suppresses microglial activation & senescence[7][10]
Alzheimer's Model Improves Aβ-induced memory deficits, anti-apoptoticReduces Aβ plaques, inhibits tau hyperphosphorylation, enhances Aβ clearance[10][11][13]
Parkinson's Model Mitigates Parkinson's-like behaviorsImproves motor function, protects dopaminergic neurons[3]
Ischemic Model Reduces infarct volume, improves neurological functionData less prevalent compared to Pelargonidin[7][8]

Key Experimental Protocols

To ensure reproducibility and standardization in the field, this section details common protocols used to evaluate the neuroprotective effects of compounds like Pelargonidin and Delphinidin.

G cluster_assays Endpoint Assays start Neuroprotective Compound (e.g., Pelargonidin, Delphinidin) model Induce Neurotoxic Insult (e.g., Aβ, MPTP, MCAO) start->model treatment Administer Compound (Pre-, Co-, or Post-treatment) model->treatment behavior Behavioral Tests (e.g., Morris Water Maze) treatment->behavior histology Histology/Immunohistochemistry (e.g., Iba1, TH, Plaque Staining) treatment->histology biochem Biochemical Assays (e.g., ELISA for Cytokines, Oxidative Stress Markers) treatment->biochem molecular Molecular Biology (e.g., Western Blot for Signaling Proteins) treatment->molecular analysis Data Analysis & Interpretation behavior->analysis histology->analysis biochem->analysis molecular->analysis

Diagram 3. General workflow for evaluating neuroprotective compounds.
Protocol 1: Morris Water Maze (MWM) for Spatial Memory Assessment

This protocol is standard for assessing cognitive deficits in rodent models of Alzheimer's disease.

  • Apparatus: A circular pool (approx. 150 cm diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1-2 cm below the surface in one quadrant.

  • Acquisition Phase (4-5 days):

    • Rats are subjected to 4 trials per day.

    • For each trial, the rat is placed into the pool facing the wall from one of four random starting positions.

    • The rat is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and distance traveled using a video tracking system.

  • Probe Trial (24h after last acquisition trial):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was) and the number of times the rat crosses the former platform location.

  • Data Analysis: Compare the escape latency during acquisition and the time in the target quadrant during the probe trial between treatment groups (e.g., Sham, AD model, AD + Pelargonidin, AD + Delphinidin). A significant decrease in escape latency and an increase in target quadrant time indicate improved spatial memory.[13]

Protocol 2: Western Blot for Nrf2/HO-1 and AMPK/SIRT1 Pathway Activation

This protocol quantifies protein expression to elucidate signaling pathways.

  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-AMPK, anti-AMPK, anti-SIRT1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to the loading control. For phosphorylated proteins like p-AMPK, normalize to the total protein (AMPK).[7][10]

Synthesis and Future Directions

Both Pelargonidin and Delphinidin are potent, naturally derived neuroprotective agents with significant therapeutic potential. The evidence suggests a divergence in their primary mechanisms of action, which could make them suitable for different neuropathological contexts.

  • Pelargonidin demonstrates robust efficacy in models of acute injury like ischemic stroke and spinal cord trauma, primarily through the powerful Nrf2-mediated antioxidant response.[7][9] Its straightforward mechanism makes it an attractive candidate for conditions where oxidative stress is a primary and early driver of damage.

  • Delphinidin , with its superior antioxidant structure and broader mechanistic profile, may be better suited for chronic, age-related neurodegenerative diseases.[4][10] Its unique ability to modulate the AMPK/SIRT1 pathway and reverse microglial senescence offers a novel strategy to combat the deep-seated, age-associated pathologies of diseases like Alzheimer's.[10]

Future research should focus on:

  • Head-to-Head In Vivo Studies: Directly comparing the two compounds in the same animal model to definitively establish superior efficacy for specific conditions.

  • Bioavailability and Formulation: Developing novel delivery systems or synthetic derivatives to enhance their stability and brain bioavailability.

  • Synergistic Effects: Investigating whether a combination of Pelargonidin and Delphinidin could offer a multi-pronged therapeutic approach that is more effective than either compound alone.

References

  • Fakhri, S., et al. (2024). Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. PubMed Central. Available at: [Link]

  • Wang, J., et al. (2021). Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway. Translational Neuroscience, 12(1), 19-29. Available at: [Link]

  • Soleimani Asl, S., et al. (2019). Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus of male rats. Medical Journal of the Islamic Republic of Iran, 33, 135. Available at: [Link]

  • Shahraki, J., et al. (2021). Protective effect of chronic administration of pelargonidin on neuronal apoptosis and memory process in amyloid-beta-treated rats. Turkish Journal of Medical Sciences, 51(4), 1845-1854. Available at: [Link]

  • Bioengineer.org. (2026). Delphinidin Eases Neuroinflammation, Behavior in Parkinson's Mice. Bioengineer.org. Available at: [Link]

  • Zhang, Y., et al. (2022). Antioxidant activity of delphinidin and pelargonidin: Theory and practice. Journal of Food Biochemistry, 46(8), e14192. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2022). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers in Pharmacology, 13, 848203. Available at: [Link]

  • Li, Y., et al. (2025). Delphinidin attenuates cognitive deficits and pathology of Alzheimer's disease by preventing microglial senescence via AMPK/SIRT1 pathway. Journal of Neuroinflammation, 22(1), 123. Available at: [Link]

  • Strathearn, K. E., et al. (2014). Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson's disease. Brain Research, 1555, 60-77. Available at: [Link]

  • Fakhri, S., et al. (2025). Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. ResearchGate. Available at: [Link]

  • Al-Khayri, J. M., et al. (2022). Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives. Molecules, 27(19), 6649. Available at: [Link]

  • Shimazu, R., et al. (2021). Evaluation of Blood–Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway. PubMed Central. Available at: [Link]

  • Heysieattalab, S., et al. (2020). Effects of Delphinidin on Pathophysiological Signs of Nucleus Basalis of Meynert Lesioned Rats as Animal Model of Alzheimer Disease. Basic and Clinical Neuroscience, 11(2), 189-200. Available at: [Link]

  • Colby, D. (n.d.). Anthocyanins Derivatives for Drug Discovery in Aging Neurodegenerative Disorders. Grantome. Available at: [Link]

  • Zhang, Y., et al. (2022). Antioxidant activity of delphinidin and pelargonidin: Theory and practice. PubMed, 46(8), e14192. Available at: [Link]

  • Sohanaki, H., et al. (2016). Pelargonidin improves memory deficit in amyloid β25-35 rat model of Alzheimer's disease by inhibition of glial activation, cholinesterase, and oxidative stress. Biomedicine & Pharmacotherapy, 83, 170-177. Available at: [Link]

Sources

High-Performance Validation: UHPLC-MS/MS for Anthocyanidin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Shift to Mass Spectrometry

For decades, HPLC-UV/Vis has been the workhorse for anthocyanin analysis. However, as research shifts from basic nutraceutical profiling to pharmacokinetic (PK) studies and high-potency drug development, the limitations of optical detection—specifically low sensitivity and lack of specificity in complex matrices—have become critical bottlenecks.

This guide validates the transition to UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) . By leveraging the selectivity of Multiple Reaction Monitoring (MRM), laboratories can achieve a 1000-fold increase in sensitivity and eliminate false positives caused by co-eluting phenolic compounds.

The Analytical Challenge: Why "Standard" Methods Fail

Anthocyanidins (the aglycones of anthocyanins) present unique chemical behaviors that derail standard validation protocols:

  • pH-Dependent Equilibrium: At pH > 2, the stable flavylium cation hydrates to a colorless hemiketal, causing signal loss in UV detection. MS/MS detects the molecular ion regardless of color, provided the mobile phase is acidic.

  • Matrix Suppression: In biological fluids (plasma/urine), endogenous compounds suppress ionization in the ESI source, a phenomenon invisible to UV detectors but critical for MS validation.

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

The following data compares a validated UHPLC-MS/MS method against the traditional HPLC-UV approach (520 nm).

Table 1: Performance Benchmarking

ParameterHPLC-UV/Vis (Traditional)UHPLC-MS/MS (Recommended)Impact on Research
LOD (Limit of Detection) 0.33 – 4.0 ng/mL0.003 – 0.05 ng/mL Essential for PK studies where plasma levels are trace.
Selectivity Low (Co-eluting peaks interfere)High (Mass-resolved) Distinguishes specific anthocyanidins even if retention times overlap.
Run Time 30–60 minutes5–8 minutes High throughput for large clinical cohorts.
Matrix Effect None (Optical detection)High (Ion Suppression) Requires specific validation steps (see Section 4).

Data Source: Comparative analysis derived from standard validation studies [1, 5].

Experimental Workflow & Mechanism

To quantify the total anthocyanidin content, glycosides must be hydrolyzed. The following diagram illustrates the critical pathway from raw sample to quantified data.

AnthocyanidinWorkflow Sample Biological Sample (Plasma/Tissue) Hydrolysis Acid Hydrolysis (2.7M HCl, 90°C, 3h) Sample->Hydrolysis Deglycosylation SPE SPE Cleanup (C18 Cartridge) Hydrolysis->SPE Remove Salts/Matrix UHPLC UHPLC Separation (Acidic Mobile Phase) SPE->UHPLC Elute & Inject ESI ESI+ Ionization (Flavylium Cation) UHPLC->ESI Electrospray MRM MRM Detection (Precursor -> Product) ESI->MRM Mass Filter

Figure 1: Critical workflow for converting unstable glycosides into quantifiable aglycones using acid hydrolysis and MS/MS detection.

Detailed Validation Protocol

This protocol complies with ICH Q2(R2) guidelines.

A. Sample Preparation (Hydrolysis)

Anthocyanidins rarely exist freely in nature; they are glycosylated. Quantification requires stripping the sugar moiety.

  • Mix: 500 µL sample + 500 µL 2.7 M HCl in methanol.

  • Incubate: 90°C for 60 minutes (Optimize time based on matrix; over-hydrolysis degrades the aglycone).

  • Purify: Use Solid Phase Extraction (SPE) with C18 cartridges. Wash with 0.1% Formic Acid (aq); elute with Methanol/0.1% Formic Acid.

B. UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why: Sub-2-micron particles provide the backpressure needed for rapid, high-resolution separation.

  • Mobile Phase:

    • A: Water + 1% Formic Acid (Maintains flavylium stability).[1]

    • B: Acetonitrile + 1% Formic Acid.

  • MS Mode: ESI Positive (The flavylium ion is naturally positively charged, making ESI+ highly sensitive).

Table 2: Recommended MRM Transitions Note: Optimize Collision Energy (CE) for your specific instrument.

AnalytePrecursor Ion (

)
Product Ion (

)
Fragment Origin
Delphinidin 303.0229.0Retro-Diels-Alder (RDA) cleavage
Cyanidin 287.0137.0B-ring fragment
Pelargonidin 271.0121.0B-ring fragment
Malvidin 331.0255.0Loss of methyl/water
Peonidin 301.0137.0B-ring fragment
Validation Strategy: The "Matrix Effect" Trap

In UV methods, "selectivity" is just checking for interfering peaks. In MS/MS, you must validate Matrix Effects (ME) because invisible co-eluting compounds can suppress ionization, leading to underestimation of the drug.

The Self-Validating ME Experiment

Do not rely on solvent standards alone. Perform the Post-Extraction Spike method:

  • Set A (Standard): Analyte in pure solvent.

  • Set B (Matrix Spike): Extract a blank biological sample, then spike the analyte into the extract.

Calculation:


[2]
  • Result Interpretation:

    • 0%: No effect.[3]

    • < 0%: Ion Suppression (Common in plasma).

    • 0%: Ion Enhancement.[3]

  • Acceptance Criteria: ±15%. If ME is >20%, use a stable isotope-labeled internal standard (e.g., Cyanidin-d3) to compensate [6].

Troubleshooting & Optimization
  • Problem: Peak Tailing.

    • Cause: Secondary interactions with residual silanols on the column.

    • Fix: Increase acid concentration in mobile phase to 1-5% formic acid.

  • Problem: Low Sensitivity for Delphinidin.

    • Cause: Delphinidin is the most unstable anthocyanidin.

    • Fix: Ensure sample temperature is kept at 4°C in the autosampler; analyze immediately after hydrolysis.

References
  • Comparison of UHPLC-UV and UHPLC-MS/MS for Polyphenols: Source: NIH / PMC. Validates the linearity and LOD differences between UV and MS methods. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: Source: European Medicines Agency / ICH. The global regulatory standard for validating analytical methods. [Link]

  • Validation of UHPLC-ESI-MS/MS for Anthocyanidins: Source: Czech Academy of Agricultural Sciences. Specific protocols for hydrolysis and MS settings. [Link]

  • Matrix Effect Determination in LC-MS: Source: Waters Corporation. Detailed guide on calculating and mitigating matrix effects. [Link]

  • Anthocyanin Metabolites in Plasma (Agilent): Source: Agilent Technologies. Application note demonstrating LOD/LOQ values in biological matrices. [Link]

  • Internal Standard Strategies for Matrix Effects: Source: RPubs. Statistical approaches to correcting ion suppression.[3] [Link]

Sources

Technical Comparison: Anti-Inflammatory Efficacy of Pelargonidin vs. Flavonoid Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Pelargonidin , an anthocyanidin, comparing its anti-inflammatory mechanism and potency against established flavonoid standards such as Quercetin , Kaempferol , and Cyanidin .

The Core Verdict: While Quercetin and Kaempferol exhibit broader "multi-target" inhibition (blocking both STAT-1 and NF-κB pathways), Pelargonidin functions as a selective NF-κB inhibitor . This specificity makes it a critical candidate for research requiring precise modulation of the NF-κB axis without altering STAT-1 mediated interferon responses.

Mechanistic Deep Dive: Specificity vs. Potency

The anti-inflammatory efficacy of flavonoids is governed by their ability to intercept signaling cascades initiated by Toll-Like Receptor 4 (TLR4) activation.

The "Single-Target" vs. "Multi-Target" Distinction

Most flavonoids reduce inflammation by suppressing the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). However, the upstream regulation differs significantly between Pelargonidin and its alternatives.

  • Quercetin & Kaempferol (Dual Inhibitors): These flavonols inhibit the activation of both STAT-1 (Signal Transducer and Activator of Transcription 1) and NF-κB. This results in a broad suppression of cytokines but may interfere with STAT-1 dependent antiviral or immune-regulatory functions.

  • Pelargonidin (Selective Inhibitor): Pelargonidin inhibits the nuclear translocation and DNA binding of NF-κB (p65 subunit) but does not inhibit STAT-1 activation . This suggests a unique pharmacological profile suitable for targeting inflammation driven specifically by the NF-κB pathway while leaving STAT-1 signaling intact.

Structure-Activity Relationship (SAR)

The potency of these compounds is often dictated by the B-ring hydroxylation pattern:

  • Catechol Structure (3',4'-OH): Present in Cyanidin and Quercetin . This structure confers high antioxidant potential and strong inhibition of multiple kinases.

  • Monohydroxy Structure (4'-OH): Present in Pelargonidin . The lack of the 3'-OH group (catechol moiety) generally results in lower antioxidant capacity compared to Cyanidin but retains specific efficacy against NF-κB activation.

Signaling Pathway Visualization

The following diagram illustrates the divergence in inhibitory targets between Pelargonidin and Quercetin within the LPS-induced macrophage model.

InflammationPathways LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/IRAK TLR4->MyD88 STAT1 STAT-1 (Phosphorylation) TLR4->STAT1 IFN-dependent IKK IKK Complex MyD88->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation STAT1->Nucleus Translocation iNOS iNOS / COX-2 Nucleus->iNOS Transcription Cytokines TNF-α, IL-6 Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Pelargonidin Pelargonidin Pelargonidin->NFkB Blocks Translocation Quercetin Quercetin Quercetin->NFkB Quercetin->STAT1 Blocks Activation

Caption: Comparative mechanism of action. Note Pelargonidin's selective inhibition of NF-κB versus Quercetin's dual blockade of NF-κB and STAT-1.

Quantitative Performance Analysis

The following data summarizes the inhibitory potency of Pelargonidin relative to other flavonoids in LPS-stimulated RAW 264.7 macrophages.

CompoundTarget SpecificityNO Inhibition (IC50 / Potency)Key Cytokines ReducedMechanism Note
Pelargonidin Selective NF-κB Moderate (Dose-dependent at 5-20 µM)TNF-α, IL-6Inhibits p65 translocation; No effect on STAT-1 .
Quercetin Dual (NF-κB + STAT-1)High (IC50 ~20-50 µM)TNF-α, IL-6, IL-1βBroad-spectrum kinase inhibitor; blocks STAT-1 & 3.
Kaempferol Dual (NF-κB + STAT-1)HighTNF-α, IL-6, IL-1βSimilar profile to Quercetin.
Fisetin Multi-targetVery High (52% inhibition at 20 µM)TNF-α, IL-6Often shows highest potency in NO reduction assays.
Cyanidin NF-κBHighTNF-α, IL-6Higher antioxidant capacity than Pelargonidin due to B-ring catechol.

Data Interpretation:

  • Potency: In direct NO inhibition assays, Fisetin and Quercetin often demonstrate lower IC50 values (higher potency) than Pelargonidin.

  • Selectivity: Pelargonidin's value lies not in raw potency, but in its selectivity . It effectively reduces inflammatory cytokines (IL-6, TNF-α) without broadly suppressing all stress-response pathways (like STAT), potentially offering a better safety profile for specific therapeutic applications.

Experimental Protocol: Self-Validating Evaluation System

To objectively evaluate Pelargonidin, the following protocol integrates the Griess Assay (for NO) with Western Blotting (for pathway confirmation). This system is "self-validating" because it includes a viability check (MTT) to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Workflow Diagram

ExperimentalWorkflow Seeding 1. Cell Seeding RAW 264.7 (24h) PreTreat 2. Pre-Treatment Pelargonidin (1h) (0, 5, 10, 20 µM) Seeding->PreTreat Induction 3. LPS Induction (1 µg/mL, 18-24h) PreTreat->Induction Branch Induction->Branch Supernatant Supernatant Analysis Branch->Supernatant Cells Cell Lysate Analysis Branch->Cells Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA MTT MTT Assay (Viability Control) Cells->MTT WB Western Blot (p-p65, p-STAT1, iNOS) Cells->WB

Caption: Integrated workflow for distinguishing cytotoxicity from true anti-inflammatory activity.

Detailed Methodology

Step 1: Cell Preparation & Treatment

  • Cell Line: RAW 264.7 murine macrophages.[1]

  • Seeding:

    
     cells/well in 6-well plates (for protein) or 96-well plates (for NO/MTT).
    
  • Treatment: Pre-treat cells with Pelargonidin (5, 10, 20 µM) for 1 hour prior to induction.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Quercetin (20 µM) or Dexamethasone (1 µM).

  • Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL .[2] Incubate for 18-24 hours .

Step 2: Nitric Oxide (NO) Quantification (Griess Assay)

  • Collect 100 µL of culture supernatant.

  • Mix with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate 10 mins at room temperature.

  • Measure absorbance at 540 nm .

  • Calculation: Determine concentration using a Sodium Nitrite (

    
    ) standard curve.
    

Step 3: Viability Control (MTT Assay)

  • Critical Step: Immediately after removing supernatant for Griess assay, add MTT solution (0.5 mg/mL) to the remaining cells.

  • Incubate 2-4 hours. Dissolve formazan crystals in DMSO. Measure at 570 nm .

  • Validation Rule: If cell viability in Pelargonidin-treated wells is < 80% of control, NO reduction may be an artifact of cytotoxicity.

Step 4: Mechanistic Confirmation (Western Blot)

  • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Primary Targets:

    • iNOS / COX-2: Confirms downstream enzyme suppression.

    • p-NF-κB p65 (Ser536): Confirms blockage of activation.

    • p-STAT1 (Tyr701): Differentiation Step. Pelargonidin should show no change vs LPS control, whereas Quercetin will show reduction.

    • Lamin B1 / GAPDH: Nuclear/Cytosolic loading controls.

References

  • Hämäläinen, M., et al. (2007). "Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation." Mediators of Inflammation.[3][4] Link

  • Lee, Y.J., et al. (2019). "Suppressive effects of pelargonidin on lipopolysaccharide-induced inflammatory responses."[5] Chemico-Biological Interactions. Link

  • Cai, X., et al. (2022). "Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages." Food Science and Human Wellness. Link

  • Sae-Wong, C., et al. (2011). "Suppressive effects of pelargonidin on the expression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 macrophages." Journal of Toxicology and Environmental Health.
  • Zhang, H., et al. (2021).[6] "Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages." Food Science & Nutrition. Link

Sources

Safety Operating Guide

Comprehensive Handling & Safety Protocol: Pelargonin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, logistical handling, and disposal protocols for Pelargonin Chloride (Pelargonidin 3,5-di-O-glucoside chloride).

Note on Nomenclature: While often referred to as "Pelargoninchloride," the precise chemical designation is Pelargonin Chloride (CAS: 17334-58-6). It is the chloride salt of the diglucoside anthocyanin. This protocol applies strictly to research-grade material (>90% purity).

Executive Safety Summary & Risk Profile

Classification: Non-Hazardous (GHS/CLP). Primary Risks: Product Degradation (High), Nuisance Dust (Moderate), Mucous Membrane Irritation (Low).

As a Senior Application Scientist, I emphasize that while Pelargonin Chloride does not carry a "Danger" or "Warning" GHS signal word for acute toxicity, it must be treated with Level 1 Biosafety discipline . The primary operational risk is not to the scientist's life, but to the experimental integrity . Anthocyanins are kinetically unstable; improper handling leads to the formation of chalcones (degradation products), rendering data invalid.

Mechanistic Safety Logic

Although not a potent toxin, organic salts in powder form are respiratory irritants. Furthermore, because Pelargonin Chloride is a bioactive flavonoid used in metabolic and antioxidant research, we treat it as a potential bioactive agent. We use a "Barrier-First" approach to prevent both inhalation by the operator and hydration of the sample.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both personnel safety and sample purity.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / FFP2 Mask (Minimum)Prevents inhalation of fine particulates during weighing. Anthocyanin dust is hygroscopic and can irritate the upper respiratory tract.
Ocular Chemical Splash Goggles Preferred over safety glasses to seal against airborne dust migration.
Dermal (Hands) Nitrile Gloves (Double-glove recommended)Thickness: >0.11 mm. Breakthrough time: >480 min. Prevents transfer of skin oils/proteases to the sample and protects skin from potential sensitization.
Body Anti-static Lab Coat Synthetic powders are static-prone. Cotton lab coats reduce static discharge risk during weighing.

Operational Logistics: From Receipt to Solution

The stability of Pelargonin Chloride is governed by three vectors: Light, Temperature, and pH. The following workflow minimizes exposure to these degradation triggers.

A. Receipt and Storage (The Cold Chain)

Upon receipt, the vial must be inspected for seal integrity. If the powder appears clumped or sticky, moisture ingress has occurred, and the lot should be quarantined.

  • Temperature: Store immediately at -20°C .

  • Atmosphere: The vial should be flushed with Argon or Nitrogen after every use.

  • Light: Store in amber vials or wrap clear vials in aluminum foil.

B. Weighing and Aliquoting (The "Dark" Protocol)

Anthocyanins undergo photobleaching. Perform weighing in reduced light.

  • Acclimatization: Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening. Crucial: Opening a cold vial condenses atmospheric water onto the powder, catalyzing immediate hydrolysis.

  • Static Control: Use an anti-static gun or ionizer if the powder flies.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid iron tools (Fe³⁺ ions chelate with anthocyanins, altering their color and absorbance spectra).

C. Solubilization (The pH Criticality)

Scientific Insight: The flavylium cation (the red, active form of Pelargonin) is stable only at acidic pH (pH < 3). In neutral solvents (water/methanol), it rapidly hydrates to the colorless hemiketal form.

  • Recommended Solvent: Methanol or Ethanol acidified with 0.1% HCl (v/v).

  • Protocol:

    • Prepare the acidified solvent before weighing the solid.

    • Add solvent to the powder (not powder to solvent) to ensure immediate acidification.

    • Vortex briefly (5-10 seconds). Avoid sonication if possible, as heat degrades the molecule.

Visual Workflow: Sample Lifecycle

The following diagram illustrates the critical decision points in the handling process to ensure sample integrity.

PelargoninHandling Receipt Receipt of Pelargonin Chloride Inspection Visual Inspection (Clumping?) Receipt->Inspection Quarantine Quarantine/Discard Inspection->Quarantine Yes (Wet) Storage Storage -20°C, Dark, Inert Gas Inspection->Storage No (Dry) Equilibration Temp. Equilibration (Desiccator, 20 min) Storage->Equilibration Required for Use Weighing Weighing (Low Light, Anti-Static) Equilibration->Weighing Weighing->Storage Purge Headspace & Return Solubilization Solubilization (Acidified MeOH/EtOH) Weighing->Solubilization Immediate Experiment Experimental Use (Keep on Ice) Solubilization->Experiment Disposal Disposal (Solvent Waste) Experiment->Disposal

Caption: Operational lifecycle for Pelargonin Chloride. Note the critical equilibration step to prevent moisture condensation.

Emergency & Disposal Procedures

Spill Management

Since Pelargonin Chloride is a dye, containment is key to preventing staining of laboratory infrastructure.

  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or cover with a damp paper towel (soaked in weak detergent) and wipe up to prevent dust generation.

  • Wet Spill: Absorb with inert material (vermiculite or chem-pads). The area will turn red/pink. Clean with 10% bleach solution to degrade the chromophore, followed by water.

Disposal Plan

Do not dispose of down the drain.[1][2] While low toxicity, it is a chemical substance.

  • Solid Waste: Place contaminated gloves/paper towels in "Hazardous Solid Waste" (due to chemical contamination).

  • Liquid Waste: Dispose of stock solutions in "Halogenated Organic Solvents" (if dissolved in HCl/MeOH) or "Non-Halogenated Organic Solvents" (if dissolved in pure Ethanol/Water).

  • Container: Rinse the empty vial with solvent; dispose of the rinsate as liquid waste. Deface the label and recycle the glass vial.

Physicochemical Data Table

PropertyValueOperational Implication
Molecular Formula C₂₇H₃₁ClO₁₅High molecular weight (630.98 g/mol ) implies lower molarity per mg.
Solubility Soluble in MeOH, EtOH, DMSOMust be acidified (e.g., 0.1% HCl) to prevent degradation.
Appearance Red to Red-Violet PowderColor change to brown indicates oxidation/degradation.
Hygroscopicity HighKeep desiccated. Moisture causes caking and hydrolysis.
Stability pH DependentStable at pH < 3. Unstable at neutral/alkaline pH.

References

  • PubChem. (2025).[2][3] Pelargonidin 3,5-diglucoside chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2024).[4] Pelargonidin 3,5-diglucoside chloride Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.